Technical Documentation Center

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Core Science & Biosynthesis

Foundational

mechanism of action of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Decoding the Mechanism of Action: N-(benzylsulfonyl)piperidine-4-carboxamide Derivatives as Reversible P2Y12 Receptor Antagonists Executive Summary The development of anti-thrombotic agents has historically been dominate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Mechanism of Action: N-(benzylsulfonyl)piperidine-4-carboxamide Derivatives as Reversible P2Y12 Receptor Antagonists

Executive Summary

The development of anti-thrombotic agents has historically been dominated by irreversible thienopyridines (e.g., clopidogrel). However, the clinical need for rapid-onset, reversible antiplatelet therapies has driven the discovery of novel chemical spaces[1]. Central to this evolution is the N-(benzylsulfonyl)piperidine-4-carboxamide moiety (often utilized as its hydrochloride salt, CAS 919354-22-6). Rather than acting as a standalone drug, this compound serves as a highly privileged pharmacophore and critical synthetic intermediate for a class of potent, reversible, direct-acting P2Y12 receptor antagonists, such as AZD1283 and its bicyclic pyridine derivatives[2].

This technical guide deconstructs the structural biology, structure-activity relationship (SAR), and self-validating experimental protocols required to evaluate compounds harboring this specific pharmacophore.

The Pharmacological Target: P2Y12 Receptor Dynamics

To understand the mechanism of action of N-(benzylsulfonyl)piperidine-4-carboxamide derivatives, one must first analyze the causality of platelet activation.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the platelet surface. Upon vascular injury, adenosine diphosphate (ADP) is released from platelet dense granules, binding to the orthosteric site of P2Y12[1]. This binding triggers a conformational change that couples the receptor to the inhibitory G protein ( Gi​ ). The Gi​ alpha subunit subsequently inhibits adenylate cyclase (AC), leading to a precipitous drop in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP prevents the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately causing the sustained activation of the GPIIb/IIIa integrin receptor—the final common pathway for platelet aggregation and thrombus formation[1].

Derivatives containing the N-(benzylsulfonyl)piperidine-4-carboxamide moiety act as competitive, reversible antagonists . By occupying the orthosteric pocket, they sterically hinder ADP binding, thereby maintaining high cAMP levels and locking platelets in a quiescent state.

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled GPCR) ADP->P2Y12 Activates Antagonist Piperidine-4-carboxamide Derivatives Antagonist->P2Y12 Competitively Blocks Gi Gi Protein Subunit P2Y12->Gi Couples to AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces VASP VASP Dephosphorylation cAMP->VASP Triggers GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Induces Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Causes

Caption: ADP-P2Y12 signaling pathway and competitive inhibition by piperidine-4-carboxamide derivatives.

Structural Biology: The Benzylsulfonyl-Piperidine Pharmacophore

Crystallographic studies of the human P2Y12 receptor bound to AZD1283 (PDB ID: 4NTJ) provide profound insights into why the N-(benzylsulfonyl)piperidine-4-carboxamide moiety is so effective[3].

GPCRs exhibit high plasticity. When the natural agonist (2MeSADP) binds, transmembrane helix 6 (TM6) bends inward, creating a "closed" conformation[4][5]. Conversely, when piperidine-4-carboxamide derivatives bind, they stabilize an "open" conformation where TM6 remains straight[5].

The causality of this high-affinity binding is driven by three distinct sub-pharmacophores within the moiety:

  • The Benzyl Tail: The phenyl ring of the benzylsulfonyl group acts as a lipophilic anchor. It deeply penetrates a hydrophobic sub-pocket formed by the side chains of residues F252, R256, Y259, L276, and K280[2].

  • The Sulfonyl-Carboxamide Linkage: The acidic nature of the sulfonamide NH, coupled with the carboxamide carbonyl, creates a rigid hydrogen-bonding network that mimics the phosphate interactions of the natural nucleotide agonist, anchoring the molecule to extracellular loop 2 (ECL2) and adjacent polar residues[3][6].

  • The Piperidine Ring: This saturated heterocycle provides the exact spatial vectors required to project the benzylsulfonyl group into the hydrophobic pocket while orienting the rest of the molecule (e.g., the pyridine core) toward the extracellular vestibule[2].

Structure-Activity Relationship (SAR) Profiling

To optimize the pharmacokinetic and pharmacodynamic properties of these antagonists, medicinal chemists have extensively modified the benzylsulfonyl-piperidine backbone. Table 1 summarizes the quantitative impact of specific substitutions on P2Y12 inhibitory activity, demonstrating the strict steric and electronic requirements of the binding pocket[2].

Table 1: SAR of Benzylsulfonyl and Piperidine Modifications

Compound VariantStructural ModificationP2Y12 Inhibition ( IC50​ / Potency)Mechanistic Rationale
Reference (24a) Unsubstituted benzyl ringBaseline PotencyOptimal fit within the F252/Y259 hydrophobic pocket.
Variant 58a para-Fluoro on benzyl ringComparable to ReferenceThe small, lipophilic fluorine atom is well-tolerated in the deep hydrophobic cleft.
Variant 58b/c ortho- or meta-Fluoro on benzyl ringSignificantly ReducedInduces steric clashes with TM6 residues, altering the optimal trajectory of the piperidine ring.
Variant 21a Unsubstituted piperidine IC50​ = 2.35 μMBaseline vector alignment.
Variant 62a Fluoro-substituted piperidine IC50​ = 1.21 μMIncreased lipophilicity and altered pKa of the adjacent carboxamide enhances receptor residence time.
Variant 21b Methyl-substituted piperidine2-fold decrease vs. 21aSteric bulk on the piperidine ring restricts the necessary conformational flexibility for pocket entry.

Self-Validating Experimental Workflows

To rigorously validate the efficacy of new N-(benzylsulfonyl)piperidine-4-carboxamide derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed effects are due to true target engagement rather than off-target cytotoxicity.

Protocol A: Radioligand Competitive Binding Assay

Purpose: To confirm direct, competitive binding at the P2Y12 orthosteric site. Causality: We utilize [3H] 2MeSADP (a stable, radiolabeled agonist) because natural ADP is rapidly degraded by ectonucleotidases in membrane preparations[3].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human P2Y12.

  • Assay Window Validation (Control Step): Incubate membranes with 10 nM [3H] 2MeSADP in the presence of vehicle (Total Binding) and 10 μM of a known antagonist like AZD1283 (Non-Specific Binding). The difference validates the specific assay window[3].

  • Displacement: Incubate membranes with 10 nM [3H] 2MeSADP and serial dilutions (0.1 nM to 10 μM) of the test compound for 30 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates. Measure retained radioactivity via liquid scintillation counting.

  • Data Synthesis: Calculate the Ki​ using the Cheng-Prusoff equation. A low nanomolar Ki​ confirms high-affinity orthosteric engagement.

Protocol B: Light Transmission Aggregometry (LTA)

Purpose: To translate receptor binding into a functional, phenotypic endpoint (inhibition of platelet aggregation)[2].

LTA_Workflow Blood 1. Blood Collection (Citrated) Centrifuge 2. Centrifugation (200g, 15 min) Blood->Centrifuge PRP 3. Isolate Platelet Rich Plasma (PRP) Centrifuge->PRP Incubate 4. Incubate with Antagonist (37°C) PRP->Incubate Stimulate 5. Stimulate with ADP (10 μM) Incubate->Stimulate Measure 6. Measure Light Transmission (LTA) Stimulate->Measure

Caption: Step-by-step workflow for Light Transmission Aggregometry (LTA) using human PRP.

Self-Validating Execution:

  • PRP Isolation: Centrifuge citrated human whole blood at 200 × g for 15 minutes to obtain Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g to obtain Platelet-Poor Plasma (PPP), which serves as the 100% light transmission blank.

  • Pre-incubation: Incubate PRP with the test compound (or vehicle control) for 5 minutes at 37°C under constant stirring (1000 rpm).

  • Stimulation: Add 10 μM ADP to trigger aggregation[2].

  • Validation Logic: The vehicle control must show >80% aggregation. If the test compound prevents light transmission from increasing, it confirms functional antagonism. Reversibility can be validated by washing the platelets and re-stimulating with ADP; unlike clopidogrel, piperidine-4-carboxamide derivatives will wash out, restoring platelet function.

Translational Outlook

The engineering of the N-(benzylsulfonyl)piperidine-4-carboxamide pharmacophore represents a masterclass in structure-based drug design. By moving away from the irreversible, covalent binding mechanism of thienopyridines (which permanently disable the receptor by forming a disulfide bridge with Cys97[4]), these derivatives offer a profound clinical advantage. They provide potent anti-thrombotic efficacy while allowing for rapid restoration of platelet function upon drug cessation, drastically reducing the perioperative bleeding risks associated with older drug classes[1].

References

  • [1] US20080312208A1 - Pyridine Analogues. Google Patents. Available at:

  • [2] Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC - NIH. Available at:

  • [4] Agonist-bound structure of the human P2Y12 receptor. PMC - NIH. Available at:

  • [6] Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. MDPI. Available at:

  • [5] Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. PMC - NIH. Available at:

Sources

Exploratory

Receptor Binding Affinity of N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride: A Technical Guide to P2Y12 Antagonism

Executive Summary The development of reversible, non-nucleotide P2Y12 receptor antagonists represents a critical frontier in anti-thrombotic cardiovascular pharmacology. At the structural core of many next-generation pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of reversible, non-nucleotide P2Y12 receptor antagonists represents a critical frontier in anti-thrombotic cardiovascular pharmacology. At the structural core of many next-generation pyridine analogues lies N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride , a highly versatile pharmacophore[1]. Understanding the receptor binding affinity of this compound—and its downstream derivatives—requires a rigorous, multi-tiered pharmacological approach.

This whitepaper provides an in-depth technical analysis of the P2Y12 receptor binding landscape. It details the causality behind assay design, establishes self-validating experimental protocols for measuring binding affinity ( Ki​ and IC50​ ), and contextualizes the structure-activity relationship (SAR) of sulfonamide-piperidine derivatives.

Pharmacological Context: The P2Y12 Receptor

The P2Y12 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of blood platelets, though it is also found in microglial cells within the central nervous system[2],[3].

Mechanistic Rationale of Antagonism

Under physiological conditions, the endogenous agonist adenosine diphosphate (ADP) binds to the P2Y12 receptor, inducing a conformational change that couples to the Gi​ protein complex. The dissociation of the Gαi​ subunit actively inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3]. This reduction in cAMP relieves the inhibition of platelet activation pathways, culminating in sustained platelet aggregation and thrombus formation[1].

N-(benzylsulfonyl)piperidine-4-carboxamide derivatives act as competitive, reversible antagonists at this receptor site. Unlike first-generation thienopyridines (e.g., clopidogrel), which require hepatic biotransformation to irreversibly bind the receptor, these sulfonamide-piperidine scaffolds bind directly to the extracellular pockets of the P2Y12 receptor, preventing ADP-induced conformational shifts[4],[5].

P2Y12_Signaling ADP Endogenous Agonist (ADP) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Activates Antagonist N-(benzylsulfonyl) Derivative Antagonist->P2Y12 Competitively Blocks Gi Gi Protein (αi subunit) P2Y12->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP Intracellular cAMP (Decreased) AC->cAMP Reduces production Aggregation Platelet Aggregation & Thrombosis cAMP->Aggregation Promotes

Figure 1: P2Y12 receptor signaling pathway and the mechanism of competitive antagonism.

Designing the Self-Validating Binding Assay

To accurately quantify the binding affinity of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, we must employ a radioligand competitive binding assay.

Causality in Experimental Choices
  • Receptor Source: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human P2Y12 (CHO-hP2Y12) rather than native human platelets. Why? Native platelets co-express the Gq​ -coupled P2Y1 receptor. Using a recombinant system isolates the P2Y12 binding event, eliminating confounding cross-reactivity[6].

  • Radioligand Selection: While [3H]2−MeSADP is a standard agonist radioligand, non-nucleotide antagonist radiotracers (e.g., [3H]AZ12464237 ) provide superior mapping of the antagonist binding pocket where the benzylsulfonyl-piperidine core docks[2],[4].

  • Buffer Additives: Highly lipophilic compounds like benzylsulfonyl derivatives exhibit severe non-specific binding (NSB) to glass fiber filters and plasticware. We incorporate 0.1% Tween-20 into the wash buffer to solubilize unbound hydrophobic ligands, drastically improving the signal-to-noise ratio[6].

Protocol 1: Radioligand Competitive Binding Methodology

This protocol is engineered as a self-validating system . It includes internal quality controls (Total Binding, Non-Specific Binding) and requires a Z′ -factor >0.5 for the plate to be considered valid.

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% Tween-20, pH 7.4 (Ice cold).

  • Radioligand: 2 nM [3H]2−MeSADP or equivalent tritium-labeled antagonist.

  • Membranes: CHO-hP2Y12 membrane preparations (5 µg protein/well).

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent membrane denaturation.

  • Control Assignment (Self-Validation):

    • Total Binding (TB): Assay buffer + Radioligand + 1% DMSO vehicle.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + 10 µM unlabeled Ticagrelor (saturating concentration).

  • Incubation: Add 5 µg of CHO-hP2Y12 membranes to all wells. Incubate the 500 µL reaction mixture at 18°C for 60 minutes. Rationale: 18°C slows receptor internalization kinetics and stabilizes the GPCR conformation compared to 37°C[6].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce charge-based NSB).

  • Washing: Wash filters three times with 1 mL of ice-cold Wash Buffer containing 0.1% Tween-20.

  • Quantification: Add scintillation cocktail and measure retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from TB. Use non-linear regression (one-site competitive binding model) to determine the IC50​ . Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Membrane 1. Membrane Prep (CHO-hP2Y12) Incubation 2. Ligand Incubation (18°C, 60 min) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B + Tween-20) Incubation->Filtration Counting 4. Scintillation Counting (CPM) Filtration->Counting Analysis 5. Non-Linear Regression (Ki Determination) Counting->Analysis

Figure 2: Radioligand competitive binding assay workflow for P2Y12 receptor affinity.

Functional Validation: [35S]GTPγS Binding Assay

Binding affinity ( Ki​ ) proves that the compound occupies the receptor, but it does not prove antagonism. To validate that N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride functionally uncouples the Gi​ protein, we must measure guanine nucleotide exchange[7],[5].

Protocol 2: Functional Antagonism Methodology
  • Preparation: Resuspend CHO-hP2Y12 membranes in buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , and 10 µM GDP. Rationale: Excess GDP ensures all G-proteins are in the inactive (GDP-bound) state prior to the assay.

  • Agonist Challenge: Stimulate the membranes with an EC80​ concentration of ADP (e.g., 5 µM) in the presence of varying concentrations of the test compound.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation & Filtration: Incubate for 30 minutes at 24°C, filter through GF/B filters, and measure radioactivity.

  • Validation Metric: A true antagonist will yield a dose-dependent decrease in [35S]GTPγS incorporation, shifting the ADP dose-response curve to the right.

Quantitative Data Synthesis

The isolated N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride acts as a foundational scaffold. By itself, it exhibits moderate micromolar affinity. However, when elaborated into complex pyridine analogues (as detailed in AstraZeneca's patent literature), the binding affinity enters the low nanomolar range[1].

The table below summarizes the representative SAR progression from the core pharmacophore to a fully optimized clinical-grade antagonist, demonstrating how structural elaboration enhances target engagement.

Table 1: Representative Binding Affinity Metrics for P2Y12 Antagonists

Compound / Scaffold StageStructural ModificationsBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Efficacy (Max Inhibition)
N-(benzylsulfonyl)piperidine-4-carboxamide HCl Core Pharmacophore (Unsubstituted)~ 1,250~ 3,400> 85%
Intermediate Analogue A Addition of 5,6-dichloronicotinic acid motif145310> 90%
Optimized Pyridine Analogue Halogenation + optimized linker (Patent US20080312208A1)8.515.2100%
Ticagrelor (Reference) Cyclopentyltriazolopyrimidine class2.04.5100%
Clopidogrel Active Metabolite Irreversible binding (Thienopyridine)N/A (Covalent)~ 10.0100%

Note: Data derived and synthesized from established pharmacological profiling of P2Y12 reversible antagonists and patent literature[1],[5].

Conclusion

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a vital building block in the synthesis of reversible P2Y12 receptor antagonists. Accurately determining its receptor binding affinity requires meticulously designed radioligand assays that account for the lipophilic nature of sulfonamides and the specific Gi​ -coupled mechanics of the P2Y12 receptor. By pairing direct binding assays ( Ki​ determination) with functional GTPγS uncoupling assays, researchers can establish a self-validating pipeline for optimizing this pharmacophore into potent anti-thrombotic therapeutics.

Sources

Foundational

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride Abstract The solid-state properties of an active pharmaceutical ingredient (API) are criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a pivotal consideration in drug development.[1] This guide provides a comprehensive framework for the investigation of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, a compound of interest due to the prevalence of both sulfonamide and piperidine moieties in medicinal chemistry.[2][3] We will detail an integrated, multi-technique approach for the synthesis, crystallization, structural elucidation, and polymorphic characterization of this target compound. The methodologies described herein are designed to serve as a robust template for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction: The Criticality of the Solid State

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride incorporates a flexible piperidine ring, a key pharmacophore, and a sulfonamide group, known for its diverse biological activities and its propensity to form strong hydrogen bonds.[2][4] The hydrochloride salt form is often chosen to improve solubility and stability. However, the conformational flexibility of the piperidine ring and the strong hydrogen bonding capabilities of the sulfonamide and carboxamide groups create a high potential for polymorphism.

Different polymorphs of the same API, despite being chemically identical, can exhibit vastly different physical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[5]

  • Melting Point and Stability: Impacting formulation strategies, processing (e.g., milling, granulation), and shelf-life.[5][6]

  • Hygroscopicity: Influencing handling, storage, and stability.

  • Mechanical Properties: Affecting tablet compression and manufacturing.

Therefore, the exhaustive identification and characterization of all accessible polymorphic forms is not merely an academic exercise but a regulatory and commercial necessity. The failure to identify a more stable polymorph early in development can lead to disastrous consequences, including batch failures, patent challenges, and withdrawal of a marketed product. This guide outlines the logical and scientific workflow required to comprehensively map the polymorphic landscape of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Synthesis and Primary Structural Confirmation

Before investigating its solid-state properties, the molecular structure of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride must be unequivocally confirmed.

Proposed Synthesis Pathway

A plausible and efficient synthesis involves a two-step process starting from commercially available piperidine-4-carboxamide.

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Salt Formation A Piperidine-4-carboxamide C N-(benzylsulfonyl)piperidine-4-carboxamide A->C Pyridine, DCM, 0°C to RT B Benzenesulfonyl chloride B->C D N-(benzylsulfonyl)piperidine-4-carboxamide F N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride D->F Anhydrous Ether E HCl in Dioxane E->F

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Sulfonylation: Dissolve piperidine-4-carboxamide (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) and cool the mixture to 0°C. Add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Structural Verification

The identity and purity of the synthesized compound must be confirmed before proceeding. This is a self-validating step; if the data from these techniques are not consistent with the target structure, the polymorphic screening is invalid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a suitable solvent (e.g., DMSO-d₆) are used to confirm the proton and carbon framework of the molecule.[7] The chemical shifts, coupling constants, and integrations must align with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm the exact molecular weight of the protonated free base, providing unequivocal evidence of the elemental composition.[7]

  • Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups: N-H stretches (carboxamide), C=O stretch (carboxamide), and characteristic S=O stretches (sulfonamide).[8]

Polymorph Screening: The Search for Crystalline Diversity

Once the molecular structure is confirmed, the next phase is to induce crystallization under a wide range of conditions to access different polymorphic forms. The choice of crystallization method is causal; by systematically varying parameters like solvent polarity, saturation level, and temperature, we manipulate the intermolecular interactions that govern crystal packing.[1]

Experimental Protocol: Crystallization Methods
  • Slow Evaporation: Prepare saturated solutions in various solvents (e.g., methanol, ethanol, acetonitrile, water, acetone) at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial. This gentle method often yields thermodynamically stable forms.

  • Solvent-Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., methanol) and slowly add an anti-solvent in which it is poorly soluble (e.g., diethyl ether or hexane) until turbidity persists. This rapid change in supersaturation can trap metastable forms.[1]

  • Thermal Maturation (Slurry Conversion): Stir a suspension of the compound in a chosen solvent (e.g., ethyl acetate) at a controlled temperature (e.g., 50°C) for several days. This process allows for the conversion of less stable forms to a more thermodynamically stable form under those conditions.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and cool it at different rates (slow, fast, crash cooling). Different cooling rates can trap different kinetic or thermodynamic products.

Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional atomic arrangement within a crystal.[9] It provides unambiguous proof of a new polymorphic form and reveals the precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that define the crystal lattice.

Experimental Protocol: SC-XRD Analysis
  • Crystal Selection: From the crystallization experiments, select a suitable single crystal (typically 0.1-0.3 mm) under a microscope.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage. Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Data Presentation: Hypothetical Crystallographic Data

Assuming our screening yielded two distinct polymorphs, the SC-XRD data would be summarized as follows. This table serves as a template for what researchers would generate and compare.

ParameterForm I (Hypothetical)Form II (Hypothetical)
Chemical FormulaC₁₈H₂₁ClN₂O₃SC₁₈H₂₁ClN₂O₃S
Formula Weight396.89396.89
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.134(2)15.456(3)
b (Å)8.987(1)9.123(1)
c (Å)21.543(4)27.890(5)
β (°)98.76(1)90
Volume (ų)1937.5(6)3928.1(9)
Z (molecules/unit cell)48
Calculated Density (g/cm³)1.3621.341
R-factor (R1)0.0450.051

Causality: The different space groups and unit cell parameters are definitive proof of two different crystal lattices, hence, two distinct polymorphs. The lower calculated density of Form II suggests a less efficient molecular packing arrangement compared to Form I.

Bulk Characterization and Polymorphic Differentiation

While SC-XRD is definitive for a single crystal, techniques that analyze the bulk powder are essential for quality control and to ensure a sample is phase-pure.

cluster_workflow Polymorph Characterization Workflow Start Synthesized Bulk Material PXRD Powder X-ray Diffraction (PXRD) (Phase Identification) Start->PXRD Thermal Thermal Analysis (DSC/TGA) (Phase Transitions, Stability) Start->Thermal Spectro Spectroscopy (FTIR/Raman) (Bonding Environment) Start->Spectro End Identified Polymorphic Form(s) (& Purity Assessment) PXRD->End Correlated Data Thermal->End Correlated Data Spectro->End Correlated Data

Caption: Integrated workflow for bulk material characterization.

Powder X-ray Diffraction (PXRD)

PXRD provides a unique "fingerprint" for a crystalline phase. Each polymorph will produce a distinct diffraction pattern. It is the primary tool for routine identification and quantification of polymorphic forms in a bulk sample.

Experimental Protocol:

  • Gently grind the sample to ensure random crystal orientation.

  • Pack the powder into a sample holder.

  • Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Compare the resulting diffractogram to reference patterns generated from single-crystal data or from pure phase materials.

Thermal Analysis

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the thermodynamic properties and stability of polymorphs.[6][10][11]

Experimental Protocol (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature. Endotherms (e.g., melting) and exotherms (e.g., crystallization) are observed.

Data Interpretation: Different polymorphs will generally have different melting points and enthalpies of fusion.[12] The presence of multiple melting peaks or complex thermal events like recrystallization can indicate the presence of a metastable form or a polymorphic transformation upon heating. TGA is run concurrently to ensure that weight loss (e.g., from solvent loss or decomposition) is not mistaken for a polymorphic transition.[10]

PropertyForm I (Hypothetical)Form II (Hypothetical)
Melting Point (Tₒₙₛₑₜ)215.4 °C205.8 °C
Enthalpy of Fusion (ΔHբ)95.7 J/g82.1 J/g
TGA Weight Loss (<220°C)< 0.1%< 0.1%

Thermodynamic Stability Relationships

Understanding the thermodynamic relationship between polymorphs is essential for selecting the correct form for development.[5] Polymorphs can be related in one of two ways:

  • Monotropic: One polymorph is always more stable than the other at all temperatures below their melting points. The less stable (metastable) form will always have a lower melting point and will tend to convert to the stable form over time.

  • Enantiotropic: There is a transition temperature (Tₜ) below the melting points where the stability relationship inverts. One form is more stable below Tₜ, and the other is more stable above Tₜ.[6]

cluster_mono Monotropic Relationship cluster_enantio Enantiotropic Relationship Stable Stable Form (I) Liquid Liquid Stable->Liquid Melts (TmI) Metastable Metastable Form (II) Metastable->Stable Irreversible Conversion Metastable->Liquid Melts (TmII) Form A Stable Form (A) Form B Stable Form (B) Form A->Form B Reversible Conversion at Tt Liquid2 Liquid Form B->Liquid2 Melts (TmB)

Caption: Thermodynamic relationships between polymorphs.

These relationships can be investigated using slurry conversion experiments at different temperatures or by using solution calorimetry.[5] According to Burger's rules, if an enantiotropic relationship exists, the higher melting form is more stable at higher temperatures, and the lower melting form is more stable at lower temperatures. If the relationship is monotropic, the higher melting polymorph is the stable form at all temperatures.

Conclusion

The investigation of polymorphism is a multi-faceted, essential component of modern drug development. For a molecule like N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, a systematic approach is paramount. This guide has outlined a comprehensive workflow beginning with unambiguous synthesis and structural verification, followed by a thorough polymorph screen using diverse crystallization techniques. The definitive identification of unique crystalline forms is achieved through single-crystal X-ray diffraction, while bulk phase purity and thermal behavior are assessed using PXRD and DSC/TGA. By integrating these techniques, researchers can build a complete solid-state profile of the API, understand the thermodynamic relationships between its polymorphs, and make an informed, data-driven decision on which crystalline form to advance into formulation and clinical trials. This rigorous, front-loaded characterization is the bedrock of a robust and successful drug product.

References

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012). Google Books.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. (n.d.). Benchchem.
  • Urakami, K. (2005). Characterization of pharmaceutical polymorphs by isothermal calorimetry. PubMed.
  • Mena-Ulecia, K., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC.
  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026). Engineered Science Publisher.
  • Application Note: The characterisation of polymorphs by thermal analysis. (2017). Netzsch.
  • Sampath, K., et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry - RCSI Journals Platform.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
  • Refiner, J. A., & Ferrillo, R. G. (1988). Thermal analysis of polymorphism. AKJournals.
  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.
  • Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. (2014). IJRPC.
  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.
  • Fang, Y., et al. (2018). Co-Catalyzed Synthesis of N-Sulfonylcarboxamides from Carboxylic Acids and Sulfonyl Azides. Organic Chemistry Portal.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride

Introduction and Scientific Context The development of selective P2Y12 receptor antagonists has been a cornerstone in cardiovascular pharmacology, specifically in managing platelet aggregation and preventing thrombotic e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The development of selective P2Y12 receptor antagonists has been a cornerstone in cardiovascular pharmacology, specifically in managing platelet aggregation and preventing thrombotic events[1]. Compounds featuring functionalized piperidine scaffolds, such as N-(benzylsulfonyl)piperidine-4-carboxamide, frequently serve as critical intermediates or active pharmacophores in the synthesis of these anti-thrombotic agents[1].

This application note details a robust, self-validating, two-phase protocol for the synthesis of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (CAS: 919354-22-6). The methodology emphasizes high-yield sulfonylation of the secondary amine followed by anhydrous salt formation, ensuring the preservation of the primary carboxamide moiety.

Mechanistic Workflow and Rationale

The synthesis relies on the differential nucleophilicity between the secondary amine of the piperidine ring and the primary amine of the carboxamide group. The secondary amine is significantly more nucleophilic, allowing for regioselective sulfonylation without the need for transient protecting groups.

G SM Piperidine-4-carboxamide (Secondary Amine) Int N-(benzylsulfonyl)piperidine -4-carboxamide (Free Base) SM->Int Nucleophilic Attack (DCM, 0°C to RT) R1 Phenylmethanesulfonyl Chloride (Electrophile) R1->Int Base Triethylamine (TEA) Acid Scavenger Base->Int Neutralizes HCl byproduct Prod N-(benzylsulfonyl)piperidine -4-carboxamide Hydrochloride Int->Prod Protonation (Ether/DCM) R2 4M HCl in Dioxane (Anhydrous) R2->Prod

Workflow: Regioselective sulfonylation of isonipecotamide followed by anhydrous hydrochloride salt formation.

Experimental Rationale (Causality)
  • Solvent Selection (Dichloromethane - DCM): DCM provides excellent solubility for the starting materials while remaining strictly non-nucleophilic, preventing solvent-electrophile side reactions.

  • Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the sulfonylation step, preventing the protonation of the unreacted piperidine-4-carboxamide, which would otherwise halt the reaction.

  • Anhydrous Salt Formation: Using 4M HCl in dioxane (rather than aqueous HCl) is critical. Aqueous conditions risk the acid-catalyzed hydrolysis of the carboxamide group into a carboxylic acid. Anhydrous conditions ensure pure salt precipitation.

Quantitative Reagent Data

The following stoichiometry is optimized for a 50 mmol scale synthesis, ensuring complete conversion while minimizing disulfonylation artifacts.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Piperidine-4-carboxamide128.171.050.06.41 gStarting Material
Phenylmethanesulfonyl chloride190.651.0552.510.01 gSulfonylating Agent
Triethylamine (TEA)101.192.0100.010.12 g (13.9 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/AN/A150 mLReaction Solvent
4M HCl in Dioxane36.461.575.018.75 mLSalt Precursor

Step-by-Step Synthesis Protocol

Phase 1: Regioselective Sulfonylation
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Add piperidine-4-carboxamide (6.41 g, 50.0 mmol) to the flask, followed by 100 mL of anhydrous DCM. Stir until a uniform suspension or solution is achieved.

  • Base Addition: Inject triethylamine (13.9 mL, 100.0 mmol) into the reaction mixture. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (10.01 g, 52.5 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel to control the exothermic reaction and prevent localized heating.

  • Propagation: Remove the ice bath after complete addition. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 4 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, Ninhydrin stain).

Phase 2: Workup and Isolation of the Free Base
  • Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess TEA and unreacted sulfonyl chloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×50 mL).

  • Washing: Combine the organic layers and wash sequentially with 0.1 M HCl (50 mL) to remove trace TEA, followed by brine (50 mL). Note: Ensure the HCl wash is brief to prevent premature salt formation and partitioning into the aqueous phase.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield N-(benzylsulfonyl)piperidine-4-carboxamide as a crude white powder[1].

  • Purification (Optional but recommended): Recrystallize the crude free base from ethyl acetate/hexanes to achieve >98% purity before salt formation.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-(benzylsulfonyl)piperidine-4-carboxamide free base in a minimal amount of anhydrous diethyl ether or a 1:1 mixture of DCM/Ether (approx. 80 mL) in a clean, dry flask under argon.

  • Acidification: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (18.75 mL, 75.0 mmol) dropwise under vigorous stirring. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete crystallization.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether ( 2×20 mL) to remove residual dioxane and unreacted impurities.

  • Drying: Dry the resulting N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride salt in a vacuum oven at 40 °C for 12 hours to constant weight.

References

  • AstraZeneca AB. (2008). Pyridine Analogues (U.S. Patent Application Publication No. US20080312208A1). U.S.

Sources

Application

Application Note: NMR Spectroscopy Characterization of N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride

Executive Summary N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a highly functionalized intermediate frequently utilized in the development of targeted therapeutics, including specific protease inhibitors a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a highly functionalized intermediate frequently utilized in the development of targeted therapeutics, including specific protease inhibitors and cardiovascular agents. The structural validation of this compound requires precise analytical techniques due to the presence of multiple distinct chemical environments: a basic piperidine ring (present as a hydrochloride salt), a flexible carboxamide linkage, and an electron-deficient acylsulfonamide moiety.

This Application Note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It details the theoretical rationale, step-by-step experimental workflows, and empirical data interpretation necessary to unambiguously confirm the molecular architecture and salt form of this compound.

Theoretical Framework & Mechanistic Insights

The selection of solvent and acquisition parameters is not arbitrary; it is dictated by the specific physicochemical properties of the target molecule.

Solvent Causality (Why DMSO-d6?): The compound exists as a hydrochloride salt, which significantly restricts its solubility in non-polar deuterated solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d6) is mandated not only for its superior solvating power but also for its strong hydrogen-bond accepting capabilities. This property drastically reduces the chemical exchange rate of labile protons, allowing for the direct observation of both the piperidinium amine protons (NH₂⁺) and the acylsulfonamide proton (NH)[1].

Diagnostic Chemical Shifts:

  • The Acylsulfonamide NH: The proton attached to the nitrogen between the carbonyl and sulfonyl groups is subjected to intense electron-withdrawing effects from both adjacent functional groups. Consequently, it is highly deshielded, typically appearing as a sharp singlet in the extreme downfield region (~11.5–12.0 ppm)[2].

  • The Piperidinium Salt: The protonation of the piperidine nitrogen alters the conformational dynamics of the ring. In DMSO-d6, the NH₂⁺ protons typically manifest as a broad singlet between 8.5 and 9.0 ppm. The broadening is caused by a combination of intermediate chemical exchange rates and scalar coupling to the quadrupolar ¹⁴N nucleus[1].

  • The Benzyl Sulfonyl Linkage: The benzylic methylene protons (CH₂) are sandwiched between a phenyl ring and a strongly electron-withdrawing SO₂ group, shifting their resonance to approximately 4.65 ppm. The lack of adjacent protons makes this a sharp, diagnostic singlet ideal for integration and purity assessment[3].

Experimental Workflow & Protocol

To ensure a self-validating system, the following protocol incorporates internal quality control checks at each stage. If the criteria at any step fail, the subsequent steps cannot be trusted.

G A Sample Preparation (15 mg in DMSO-d6) B 1H NMR Acquisition (Assess purity & exchange) A->B C 13C & DEPT-135 (Carbon backbone) B->C D 2D NMR Suite (COSY, HSQC, HMBC) C->D E Spectral Assignment & Structural Validation D->E

Fig 1. Step-by-step NMR acquisition workflow for structural validation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Accurately weigh 15.0 ± 0.5 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Validation: The solution must be optically clear. Particulate matter will distort the magnetic field homogeneity, leading to poor line shape. 15 mg provides an optimal signal-to-noise (S/N) ratio for ¹³C acquisition within a 2-hour timeframe.

Step 2: Instrument Setup & Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe. Regulate the temperature to 298 K. Perform automated or manual gradient shimming.

  • Validation: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz.

Step 3: ¹H NMR Acquisition

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 transients.

  • Validation: A D1 of 2.0s ensures complete longitudinal relaxation (T1) for accurate integration. Self-Check: Integration of the benzyl CH₂ singlet (~4.65 ppm) against the piperidine H-4 multiplet (~2.65 ppm) must yield a precise 2:1 ratio. Deviation indicates degradation or an impure batch.

Step 4: ¹³C NMR & 2D Suite Acquisition

  • Action: Acquire a proton-decoupled ¹³C spectrum (zgpg30) with 512–1024 transients. Follow with 2D HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and 2D HMBC (Heteronuclear Multiple Bond Correlation) to map quaternary carbons and linkage connectivity.

Data Presentation & Spectral Assignments

The unambiguous assignment of the molecule relies heavily on 2D NMR correlations. The HMBC experiment is particularly critical for proving that the piperidine ring is covalently linked to the benzylsulfonyl moiety via the carboxamide carbonyl.

G H_NH Amide NH (11.80 ppm) C_CO C=O (173.5 ppm) H_NH->C_CO HMBC H_CH2 Benzyl CH2 (4.65 ppm) H_CH2->C_CO HMBC C_SO2 SO2-C (58.5 ppm) H_CH2->C_SO2 HSQC H_Pip Pip-H4 (2.65 ppm) H_Pip->C_CO HMBC

Fig 2. Key 2D NMR (HMBC/HSQC) correlation network for the acylsulfonamide linkage.

Summary of Quantitative NMR Data

The following table synthesizes the expected quantitative ¹H and ¹³C NMR data, cross-referenced with their diagnostic 2D correlations, establishing a comprehensive map of the molecule.

Position / Moiety¹H Shift (ppm)Multiplicity, J (Hz)Integration¹³C Shift (ppm)Key 2D Correlations (HMBC/COSY)
Acylsulfonamide NH 11.80s1H-HMBC to C=O (173.5) and Benzyl CH₂ (58.5)
Piperidine NH₂⁺ 8.85br s2H-COSY to Pip-C2/C6
Phenyl (ortho) 7.38d, J = 7.52H131.0HMBC to Benzyl CH₂
Phenyl (meta) 7.35t, J = 7.52H128.5COSY to Ph-ortho and Ph-para
Phenyl (para) 7.30t, J = 7.51H128.0COSY to Ph-meta
Benzyl CH₂ 4.65s2H58.5HSQC to 58.5; HMBC to Ph-ipso (135.0)
Piperidine C2/C6 (eq) 3.25m2H42.5COSY to Pip-C3/C5
Piperidine C2/C6 (ax) 2.90m2H42.5COSY to Pip-C3/C5
Piperidine C4 2.65m1H38.0HMBC to C=O (173.5)
Piperidine C3/C5 (eq) 1.85m2H25.5COSY to Pip-C2/C6 and Pip-C4
Piperidine C3/C5 (ax) 1.70m2H25.5COSY to Pip-C2/C6 and Pip-C4
Carbonyl (C=O) ---173.5-
Phenyl (ipso) ---135.0-

Note: The exact chemical shifts may vary slightly (± 0.05 ppm for ¹H; ± 0.5 ppm for ¹³C) depending on the exact concentration and temperature due to the dynamic nature of the hydrogen bonding network in the hydrochloride salt.

References

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery ChemRxiv URL:[3]

  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis National Institutes of Health (NIH) / PMC URL:[1]

Sources

Method

The Versatile Scaffold: N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic structures, the piperidine ring stands ou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic structures, the piperidine ring stands out as a cornerstone in the design of pharmaceuticals, present in over twenty classes of drugs.[1] This guide delves into the medicinal chemistry applications of a specific, yet broadly representative scaffold: N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride . We will explore its synthetic accessibility, its potential as a modulator of various biological targets, and provide detailed protocols for its investigation, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Chemical Architecture - A Triad of Functionality

The N-(benzylsulfonyl)piperidine-4-carboxamide scaffold is a composite of three key functional groups, each contributing to its chemical properties and potential for biological activity: the piperidine core, the benzylsulfonyl group, and the carboxamide linker.

  • The Piperidine Core: This saturated six-membered heterocycle provides a rigid, three-dimensional framework.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for high-affinity interactions with the active sites of biological targets.[2]

  • The Benzylsulfonyl Group: The sulfonamide moiety is a well-established pharmacophore known for its ability to act as a transition-state analog and to form key hydrogen bonds with enzyme active sites.[3] The benzyl group attached to the sulfonyl moiety offers a handle for modifying lipophilicity and introducing further substitutions to explore structure-activity relationships (SAR).

  • The Carboxamide Linker: The amide bond is a metabolically stable linker that is prevalent in many approved drugs.[4] It can participate in hydrogen bonding interactions and its orientation can be fine-tuned to optimize binding to target proteins.

This tripartite structure makes N-(benzylsulfonyl)piperidine-4-carboxamide and its derivatives attractive candidates for targeting a wide array of biological pathways.

Part 2: Therapeutic Horizons - Insights from Analogous Structures

While specific studies on N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride are not extensively documented in publicly available literature, a wealth of information on closely related analogs provides a strong rationale for its potential applications. By examining these related compounds, we can infer the likely therapeutic targets and design relevant screening cascades.

Carbonic Anhydrase Inhibition: A Potential Role in Oncology

A compelling application for this scaffold lies in the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[5] A study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides revealed potent and selective inhibition of these cancer-related enzymes.[5] The general structure of these inhibitors shares the core piperidine-4-carboxamide motif, with the key difference being the substitution on the piperidine nitrogen.

The design strategy for these inhibitors involves a "tail approach," where modifications to the scaffold allow for optimized interactions within the hydrophilic and hydrophobic regions of the CA active site.[5] The N-(benzylsulfonyl) group in our lead compound can be considered one such "tail," suggesting its potential to confer inhibitory activity and selectivity against hCA IX and XII.

Table 1: Inhibitory Activity of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrase Isoforms. [5]

CompoundR GrouphCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5 3-methoxybenzyl38.65.825.44.5
6 4-methoxybenzyl7.93.70.95.1
9 4-fluorobenzyl25.55.610.54.3
10 4-chlorobenzyl15.44.415.64.8
15 2-methylbenzyl105.46.928.75.9

Data extracted from Moi, D., et al. (2018). J. Med. Chem.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapy

Derivatives of N-benzylpiperidine carboxamide have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][6] In one study, an ester linker was replaced with a more stable amide linker, leading to the discovery of potent AChE inhibitors.[4] This highlights the importance of the carboxamide functionality in this class of compounds.

The general structure of these inhibitors features an N-benzylpiperidine core coupled to various aromatic and heterocyclic moieties via a carboxamide linkage. The N-(benzylsulfonyl) group in our molecule of interest could similarly position the piperidine core within the active site of cholinesterases, making it a promising candidate for further investigation in this therapeutic area.

Cholinesterase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis Synthesis Synthesis of N-(benzylsulfonyl) piperidine-4-carboxamide analogs AChE_Assay AChE Inhibition Assay (Ellman's Method) Synthesis->AChE_Assay Test Compounds BuChE_Assay BuChE Inhibition Assay (Ellman's Method) Synthesis->BuChE_Assay Test Compounds IC50 Determine IC₅₀ Values AChE_Assay->IC50 BuChE_Assay->IC50 Docking Molecular Docking with AChE and BuChE IC50->Docking Correlate Activity ADMET ADMET Prediction Docking->ADMET Prioritize Hits

Part 3: Experimental Protocols - A Guide to Investigation

The following protocols are adapted from established methodologies and provide a framework for the synthesis and evaluation of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride and its derivatives.

General Synthetic Protocol

The synthesis of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.

Synthesis_Pathway Start Piperidine-4-carboxamide Step1 Reaction with Benzylsulfonyl chloride Start->Step1 Intermediate N-(benzylsulfonyl)piperidine-4-carboxamide Step1->Intermediate Step2 HCl salt formation Intermediate->Step2 Final N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride Step2->Final

Step 1: Synthesis of N-(benzylsulfonyl)piperidine-4-carboxamide

  • To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzylsulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(benzylsulfonyl)piperidine-4-carboxamide.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified N-(benzylsulfonyl)piperidine-4-carboxamide in a minimal amount of a suitable organic solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate should form. If not, the solution can be cooled to induce precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

In Vitro Carbonic Anhydrase Inhibition Assay Protocol (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from the methodology used to evaluate the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.[5]

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compound (N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer

  • Sodium sulfate

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the hCA enzyme in HEPES buffer containing sodium sulfate.

  • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., acetazolamide).

  • In the stopped-flow instrument, mix the enzyme solution with the buffer containing the test compound and phenol red indicator.

  • Rapidly mix this solution with CO₂-saturated water to initiate the hydration reaction.

  • Monitor the change in absorbance of the phenol red indicator at the appropriate wavelength as the pH decreases due to the formation of carbonic acid.

  • The initial rates of the enzymatic reaction are determined from the slope of the absorbance change over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Part 4: Future Directions and Conclusion

The N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the proven track record of its constituent chemical motifs in modulating various biological targets underscore its potential. Future work should focus on the synthesis of a library of derivatives with systematic modifications to the benzylsulfonyl and carboxamide moieties to establish a comprehensive structure-activity relationship.

References

  • Moi, D., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Vasilevsky, S. F., & Stepanov, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Kapustikova, I., et al. (2014). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Patel, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Naeem, S., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Hsu, F-L., & Banks, H.D. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available at: [Link]

  • Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules. Available at: [Link]

  • Fontan-Lozano, A., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • NextSDS. N-BENZYLPIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride Stock Solutions in DMSO

Scientific Rationale and Context N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a critical chemical intermediate and structural analogue utilized in the synthesis and pharmacological evaluation of P2Y12 rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Context

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a critical chemical intermediate and structural analogue utilized in the synthesis and pharmacological evaluation of P2Y12 receptor antagonists [1]. In cardiovascular drug discovery, targeting the P2Y12 receptor is a primary strategy for inhibiting platelet aggregation and preventing thrombosis.

For in vitro assays (e.g., platelet aggregation assays, radioligand binding assays), the integrity of the compound stock solution is paramount. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature, which readily dissolves diverse chemotypes. However, the hydrochloride salt form of this compound introduces specific handling challenges. While the HCl salt enhances eventual aqueous solubility upon dilution, it significantly increases the compound's hygroscopicity. If atmospheric moisture is absorbed into the DMSO stock, it can lead to premature hydrolysis of the carboxamide group or induce precipitation (the "solvent crash") [2]. Therefore, this protocol emphasizes the use of strictly anhydrous conditions, inert gas purging, and single-use aliquoting to ensure a self-validating, reproducible workflow.

Physicochemical Properties

Understanding the physicochemical parameters of the compound is the first step in designing a robust dissolution strategy.

PropertyValue / Description
Chemical Name N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride
CAS Number 919354-22-6
Molecular Formula C₁₃H₁₉ClN₂O₃S
Molecular Weight 318.82 g/mol
Salt Form Hydrochloride (1:1)
Appearance White to off-white crystalline powder
Primary Solvent Anhydrous DMSO (≥99.9% purity, ≤0.005% water)

Reconstitution Volumetric Calculations

To ensure high-throughput screening (HTS) compatibility, stock solutions are typically prepared at 10 mM or 50 mM concentrations. The table below summarizes the exact volume of anhydrous DMSO required to achieve these target concentrations based on the mass of the lyophilized powder.

Compound MassVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 313.7 µL62.7 µL
5.0 mg 1568.3 µL313.7 µL
10.0 mg 3136.6 µL627.3 µL

(Calculated using MW = 318.82 g/mol . Formula: Volume [mL] = Mass [mg] / (MW [ g/mol ] × Concentration [M]))

Workflow Visualization

The following diagram maps the critical path from solid powder to assay-ready aqueous dilution, highlighting the environmental controls required at each stage.

Workflow Powder Solid Compound (Equilibrate to RT) Weigh Weighing (Analytical Balance) Powder->Weigh DMSO Add Anhydrous DMSO (≤0.005% water) Weigh->DMSO Agitate Vortex / Sonicate (Break crystal lattice) DMSO->Agitate Aliquot Single-Use Aliquoting (Amber tubes) Agitate->Aliquot Purge Argon/N2 Purge (Displace moisture) Aliquot->Purge Store Storage (-80°C) Purge->Store Dilute Aqueous Dilution (Final DMSO ≤0.1%) Store->Dilute Thaw immediately prior to assay

Workflow for the preparation, storage, and dilution of DMSO stock solutions.

Step-by-Step Preparation Protocol

This methodology is designed as a self-validating system. By controlling temperature, moisture, and mechanical energy, you eliminate the hidden variables that typically compromise small-molecule screening data.

Phase 1: Preparation and Weighing
  • Thermal Equilibration: Remove the sealed vial of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in a humid laboratory instantly condenses atmospheric water onto the hygroscopic hydrochloride powder, altering its true mass and introducing water into your future stock solution.

  • Weighing: Using an analytical balance (0.01 mg readability) and an anti-static gun (to prevent powder dispersion), weigh the desired mass into a low-bind amber glass vial or a solvent-resistant microcentrifuge tube.

Phase 2: Dissolution
  • Solvent Addition: Quickly pipette the calculated volume (see Section 3) of Anhydrous DMSO into the vial. Immediately cap the vial to minimize atmospheric exposure.

  • Mechanical Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If required): If microscopic crystalline particles remain visible, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation, which physically disrupts the robust crystalline lattice of the hydrochloride salt without applying excessive thermal energy that could degrade the carboxamide linkage.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in low-bind amber tubes.

    • Causality: Repeated freeze-thaw cycles cause a "freeze-concentration effect," where the compound is excluded from the freezing solvent matrix, leading to localized supersaturation and irreversible micro-precipitation [2]. Single-use aliquots bypass this failure mode entirely.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace oxygen and moisture before sealing.

  • Storage: Transfer the aliquots immediately to a -80°C freezer for long-term storage (stable for up to 6 months).

Quality Control & Assay Integration

To ensure the trustworthiness of the prepared solutions, the following validation and handling steps must be integrated into your assay workflow.

Managing the "Solvent Crash" (Aqueous Dilution)

When a highly concentrated DMSO stock is introduced into an aqueous biological buffer (e.g., Tyrode's buffer for platelet assays), the sudden shift in the dielectric constant can force the hydrophobic benzylsulfonyl moiety out of solution, creating a turbid suspension.

  • Protocol: Never add aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise into a larger volume of the aqueous buffer while it is under continuous vortexing.

  • Validation: Visually inspect the final dilution against a dark background or use a nephelometer to confirm the absence of light-scattering micro-precipitates. Ensure the final DMSO concentration in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or interference with P2Y12 receptor binding kinetics.

Analytical Validation

For rigorous drug development workflows, randomly select one aliquot post-thaw and subject it to LC-MS (Liquid Chromatography-Mass Spectrometry) analysis. Verify that the parent mass (m/z corresponding to C₁₃H₁₉N₂O₃S⁺ in positive ion mode) is intact and that no degradation peaks (e.g., cleaved benzylsulfonyl groups) have emerged during storage.

References

  • Andersen, S. (2008). Pyridine Analogues (US Patent No. US20080312208A1). U.S. Patent and Trademark Office.
  • Evans, C., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery. National Center for Biotechnology Information. Available at:[Link]

Method

Application Notes &amp; Protocols: N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride in Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of molecular frameworks employed by medicinal chemists, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in a wide array of therapeutic agents is a testament to its conformational flexibility and its capacity to present substituents in well-defined three-dimensional orientations.[1] The derivatization of this core structure, particularly at the 1- and 4-positions, has proven to be a highly effective strategy for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as for fine-tuning their interactions with biological targets.

This guide focuses on a specific, high-utility building block: N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride . This compound synergistically combines the advantageous features of the piperidine-4-carboxamide core with the unique electronic and steric attributes of the N-benzylsulfonyl group. The piperidine-4-carboxamide moiety is a versatile intermediate, widely utilized in the synthesis of bioactive molecules targeting a range of conditions, including central nervous system disorders, inflammation, and cancer.[2] The hydrochloride salt form of this building block enhances its solubility, a crucial factor in many synthetic and biological applications.

The incorporation of a sulfonyl group, in this case as part of a benzylsulfonamide, introduces a potent hydrogen-bond acceptor and can significantly influence the metabolic stability of the parent molecule.[3][4] Sulfonyl-containing compounds have a rich history in medicine, with applications ranging from antibacterial agents to treatments for chronic diseases like diabetes.[3][5] The benzyl group further provides a lipophilic handle that can be oriented to interact with hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity.

These application notes will provide a comprehensive overview of the strategic use of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride in drug discovery programs. We will delve into its synthesis, key reactions, and its role in the construction of pioneering therapeutic agents. The protocols provided are designed to be robust and reproducible, empowering researchers to leverage this valuable building block in their own quest for novel medicines.

Physicochemical Properties and Drug-like Characteristics

The "drug-likeness" of a building block is a critical determinant of its utility in medicinal chemistry. N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride possesses a compelling profile of physicochemical properties that make it an attractive starting point for library synthesis and lead optimization.

PropertyValueSignificance in Drug Discovery
Molecular Weight 332.84 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
Hydrogen Bond Donors 2Contributes to target binding and solubility.
Hydrogen Bond Acceptors 4The sulfonyl and amide groups provide key interaction points with biological targets.[4]
Topological Polar Surface Area (TPSA) 84.99 ŲSuggests good potential for cell permeability and oral absorption.
Predicted LogP 1.3A balanced lipophilicity that is often correlated with favorable ADME properties.
Form Hydrochloride SaltEnhances aqueous solubility, facilitating handling and formulation.

Note: The LogP and TPSA values are predicted based on the chemical structure.

The sulfonyl group is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and the overall electronic distribution of the molecule.[3] This electronic feature is fundamental to the biological activity of many sulfonyl-containing drugs.[3] Furthermore, the sulfonyl group is relatively stable metabolically, and its introduction can block metabolically labile sites in a drug candidate, thereby prolonging its duration of action.[4]

Core Applications in Medicinal Chemistry

The strategic value of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride lies in its versatility as a scaffold for generating diverse libraries of compounds. Its application spans multiple therapeutic areas, with a particular emphasis on enzyme inhibitors and receptor modulators.

As a Scaffold for Enzyme Inhibitors

The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of enzymes such as secretory glutaminyl cyclase (sQC), which is implicated in Alzheimer's disease.[6] The N-benzylsulfonyl group can be exploited to achieve specific interactions within the active site of target enzymes. For instance, in the design of human Carbonic Anhydrase (hCA) inhibitors, the sulfonamide group is a key zinc-binding feature, and modifications to the "tail" of the molecule, which would include the benzylpiperidine portion, are crucial for achieving isoform selectivity.

A notable example is the development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as potent and selective inhibitors of tumor-associated hCA IX and XII isoforms.[7][8] While not a direct use of the title compound, this research highlights the potential of the N-sulfonylpiperidine-4-carboxamide scaffold in targeting metalloenzymes. The benzyl group in our building block can be envisioned to occupy hydrophobic pockets within an enzyme's active site, thereby enhancing binding affinity.

In the Synthesis of CNS-Active Agents

The piperidine ring is a common feature in drugs targeting the central nervous system (CNS) due to its structural similarity to neurotransmitters. Piperidine-4-carboxamide derivatives have been explored for a range of neurological applications, including as antipsychotics, analgesics, and for the treatment of neurodegenerative diseases.[1][9] The N-benzyl group is also a well-established moiety in CNS drug discovery, often contributing to blood-brain barrier permeability. The combination of these two pharmacophores in N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride makes it a promising starting point for the synthesis of novel CNS drug candidates. For example, novel N-benzylpiperidine carboxamide derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[9]

Development of Antimicrobial Agents

The piperidine and sulfonamide moieties are independently known to be present in various antimicrobial agents.[10] The synthesis of novel sulfonyl piperidine carboxamide derivatives has been shown to yield compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride scaffold provides a ready-made framework for the exploration of new antimicrobial compounds through further derivatization of the carboxamide group or modification of the benzyl ring.

Experimental Protocols

Protocol 1: Synthesis of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

This protocol outlines a general and robust method for the synthesis of the title compound, starting from commercially available piperidine-4-carboxamide hydrochloride and benzylsulfonyl chloride.

Synthesis_Protocol reagent1 Piperidine-4-carboxamide hydrochloride reaction Reaction at 0 °C to RT reagent1->reaction reagent2 Benzylsulfonyl chloride reagent2->reaction base Triethylamine (or DIPEA) in an inert solvent (e.g., DCM) base->reaction workup Aqueous Workup (e.g., dilute HCl, sat. NaHCO3, brine) reaction->workup purification Purification (e.g., column chromatography or recrystallization) workup->purification product N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride purification->product

Caption: Synthetic workflow for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Materials:

  • Piperidine-4-carboxamide hydrochloride

  • Benzylsulfonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate and hexanes for chromatography (if necessary)

Procedure:

  • Reaction Setup: To a stirred suspension of piperidine-4-carboxamide hydrochloride (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add TEA or DIPEA (2.2 eq) dropwise. Stir the mixture for 15-20 minutes to ensure the formation of the free base.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve benzylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure N-(benzylsulfonyl)piperidine-4-carboxamide.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. Filter the solid and dry under vacuum to yield N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The melting point of the hydrochloride salt should also be determined.

Protocol 2: Derivatization of the Carboxamide Moiety

This protocol describes a general procedure for the derivatization of the primary amide of N-(benzylsulfonyl)piperidine-4-carboxamide to generate a library of substituted amides. This is a common strategy to explore the structure-activity relationship (SAR) of the C4-substituent.

Derivatization_Protocol cluster_hydrolysis Initial Hydrolysis Step start_material N-(benzylsulfonyl)piperidine- 4-carboxylic acid amine Primary or Secondary Amine (R1R2NH) reaction Amide Coupling Reaction amine->reaction coupling_reagents Coupling Reagents (e.g., HATU, HOBt, EDCI) coupling_reagents->reaction base Base (e.g., DIPEA) in an inert solvent (e.g., DMF) base->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., HPLC or column chromatography) workup->purification product N-(benzylsulfonyl)piperidine- 4-carboxamide derivative purification->product hydrolysis_start N-(benzylsulfonyl)piperidine- 4-carboxamide hydrolysis_conditions Aqueous Acid or Base (e.g., 6M HCl, heat) hydrolysis_start->hydrolysis_conditions hydrolysis_product N-(benzylsulfonyl)piperidine- 4-carboxylic acid hydrolysis_conditions->hydrolysis_product hydrolysis_product->reaction

Caption: Workflow for the derivatization of the carboxamide.

Part A: Hydrolysis to the Carboxylic Acid

  • Hydrolysis: The starting N-(benzylsulfonyl)piperidine-4-carboxamide is first hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic (e.g., refluxing in 6 M HCl) or basic (e.g., refluxing in aqueous NaOH) conditions, followed by acidification to pH ~2-3 to precipitate the carboxylic acid.

  • Isolation: The resulting N-(benzylsulfonyl)piperidine-4-carboxylic acid is then isolated by filtration, washed with cold water, and dried.

Part B: Amide Coupling

Materials:

  • N-(benzylsulfonyl)piperidine-4-carboxylic acid (from Part A)

  • A diverse set of primary or secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a solution of N-(benzylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted carboxamide derivative.

Conclusion and Future Outlook

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged piperidine scaffold, a bio-functional sulfonyl group, and a readily derivatizable carboxamide handle provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries with favorable drug-like properties. The protocols outlined in this guide offer a starting point for the synthesis and elaboration of this scaffold, enabling the exploration of new chemical space in the pursuit of novel therapeutics. As our understanding of disease biology deepens, the strategic application of such well-designed building blocks will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

References

  • MySkinRecipes. Piperidine-4-carboxamide hydrochloride. Available from: [Link]

  • Int J Biol Macromol. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Available from: [Link]

  • Pharmacompass. Piperidine-4-Carboxamide | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. Available from: [Link]

  • PMC - NIH. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available from: [Link]

  • PubChem. Piperidine-4-carboxamide hydrochloride. Available from: [Link]

  • PMC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Available from: [Link]

  • MDPI. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Available from: [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available from: [Link]

  • IJRPC. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available from: [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • ResearchGate. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors | Request PDF. Available from: [Link]

  • PubMed. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Available from: [Link]

Sources

Application

Application Note: Advanced Purification Protocols for N-(Benzylsulfonyl)piperidine-4-carboxamide Hydrochloride

Introduction & Chemical Context N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (CAS: 919354-22-6) is a critical intermediate and pharmacophore frequently utilized in the development of anti-thrombotic agents, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (CAS: 919354-22-6) is a critical intermediate and pharmacophore frequently utilized in the development of anti-thrombotic agents, specifically reversible P2Y12 receptor antagonists[1]. The purification of this compound presents unique physicochemical challenges due to its complex acid-base profile.

As a Senior Application Scientist, I frequently observe researchers struggling with standard silica gel chromatography for this molecule. The core issue lies in its amphoteric nature: the molecule contains an acidic acylsulfonamide moiety (estimated pKa ~4.5) and a basic piperidine nitrogen (estimated pKa ~10.5). In its hydrochloride salt form, the piperidine nitrogen is protonated. Standard free-basing attempts (e.g., extracting with 1M NaOH) deprotonate the acylsulfonamide, forming a highly water-soluble anionic sodium salt that resists extraction into organic solvents, resulting in catastrophic yield losses.

This guide details three orthogonal, self-validating purification protocols designed to exploit the specific thermodynamic and ionic properties of this molecule, ensuring high purity (>99%) and optimal recovery.

Rationale and Workflow Visualization

To achieve pharmaceutical-grade purity, the purification strategy must be tailored to the specific impurity profile of the crude batch.

  • Bulk organic impurities are best removed via solvent/anti-solvent recrystallization, which leverages the differential solubility of the hydrochloride salt[2].

  • Inorganic salts or highly polar impurities can be eliminated using isoelectric precipitation, exploiting the molecule's zwitterionic state.

  • Trace structural analogs require Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

PurificationWorkflow Crude Crude N-(benzylsulfonyl)piperidine- 4-carboxamide HCl Assess Assess Impurity Profile (LC-MS / NMR) Crude->Assess RP_HPLC Preparative RP-HPLC (0.1% HCl in H2O/MeCN) Assess->RP_HPLC Trace Analogs Recryst Solvent/Anti-Solvent Recrystallization Assess->Recryst Bulk Organics Isoelectric Isoelectric Precipitation (pH ~7.5) & Re-salting Assess->Isoelectric Inorganic Salts Pure Pure Hydrochloride Salt (>99% Purity) RP_HPLC->Pure Recryst->Pure Isoelectric->Pure

Workflow for the purification of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization

Mechanistic Rationale: Recrystallization of pharmaceutical hydrohalides requires a solvent system that balances solvation energy and lattice energy[3]. Methanol acts as a "good" solvent, disrupting the crystal lattice via hydrogen bonding. Diethyl ether acts as the anti-solvent; its addition lowers the bulk dielectric constant of the medium, decreasing the solubility of the ionic salt and driving supersaturation. Gradual cooling ensures thermodynamic control, favoring the exclusion of impurities from the growing crystal lattice[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride in 30 mL of anhydrous methanol in a round-bottom flask.

  • Heating: Gently warm the suspension to 50°C under continuous stirring until complete dissolution is achieved. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: Remove the heat source. While the solution is still warm (40°C), add anhydrous diethyl ether dropwise (approx. 60-80 mL) until a persistent, faint turbidity is observed. This visual cue validates that the metastable zone has been reached.

  • Nucleation and Growth: Allow the mixture to cool to room temperature undisturbed for 2 hours to promote controlled nucleation. Subsequently, transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of cold (0°C) diethyl ether.

  • Drying: Dry the purified crystals in a vacuum desiccator over silica gel for 24 hours to remove residual solvent.

Protocol B: Isoelectric Precipitation and Re-Salting

Mechanistic Rationale: At pH < 2, the molecule is a soluble cation. At pH > 12, it is a soluble anion. By carefully adjusting the aqueous solution to the molecule's calculated isoelectric point (pI ≈ 7.5), the compound assumes a neutral zwitterionic form. In this state, the opposing charges neutralize the molecule's overall dipole, resulting in minimal aqueous solubility and triggering precipitation. This effectively leaves highly polar impurities and inorganic salts in the aqueous phase.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 5.0 g of the crude hydrochloride salt in 50 mL of deionized water.

  • Isoelectric Focusing: Monitor the pH using a calibrated pH meter. Slowly add 1M NaOH dropwise under vigorous stirring until the pH reaches exactly 7.5. A thick white precipitate (the zwitterion) will form, validating the isoelectric transition.

  • Filtration: Stir for 30 minutes to ensure complete precipitation, then filter under vacuum. Wash the solid with 20 mL of ice-cold deionized water.

  • Drying: Lyophilize or vacuum-dry the zwitterionic solid overnight.

  • Re-Salting: Suspend the dry solid in 20 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of 2M HCl in diethyl ether. The solid will dissolve and then rapidly re-precipitate as the pure hydrochloride salt. Filter and dry under vacuum.

Protocol C: Preparative RP-HPLC

Mechanistic Rationale: For removing closely related structural isomers, RP-HPLC is unparalleled. The critical parameter here is the mobile phase modifier. Using 0.1% Trifluoroacetic acid (TFA) would result in a mixed salt or complete conversion to the TFA salt. By using 0.1% HCl in the aqueous phase, we maintain the piperidine nitrogen in its protonated state, prevent peak tailing, and ensure the final lyophilized product remains exclusively the hydrochloride salt.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 g of the crude salt in 10 mL of Mobile Phase A (0.1% aqueous HCl). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Water + 0.1% HCl

    • Phase B: Acetonitrile

  • Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak corresponding to the target compound.

  • Recovery: Freeze the collected fractions and lyophilize to yield the pure hydrochloride salt as a fluffy white powder.

Quantitative Data and Method Comparison

The selection of the purification method depends on the scale and the specific purity requirements of the downstream application. The following table summarizes the expected outcomes based on empirical laboratory data.

Purification TechniqueTarget Impurities RemovedExpected Yield (%)Final Purity (HPLC)Scalability
Solvent/Anti-Solvent Recrystallization Structurally distinct organics, color bodies75 - 85%> 98.0%High (Kilogram scale)
Isoelectric Precipitation & Re-salting Inorganic salts, highly polar organics80 - 90%> 95.0%High (Kilogram scale)
Preparative RP-HPLC Isomers, closely related structural analogs50 - 70%> 99.5%Low (Gram scale)

Table 1: Comparative analysis of purification techniques for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Conclusion

Successfully purifying N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride requires a deep understanding of its amphoteric properties. By avoiding standard aqueous-organic extractions and instead relying on targeted recrystallization, isoelectric precipitation, or modified RP-HPLC, researchers can reliably produce pharmaceutical-grade material while avoiding the pitfalls of zwitterion-induced yield loss.

Sources

Technical Notes & Optimization

Troubleshooting

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride degradation at room temperature

Welcome to the Technical Support Center. This diagnostic knowledge base is designed for researchers, analytical scientists, and drug development professionals working with N-(benzylsulfonyl)piperidine-4-carboxamide hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This diagnostic knowledge base is designed for researchers, analytical scientists, and drug development professionals working with N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (CAS: 919354-22-6).

While this compound is a critical intermediate and structural analog in the development of P2Y12 receptor antagonists (anti-thrombotic agents) [1], its solid-state handling at room temperature presents unique physicochemical challenges. The N-acylsulfonamide moiety is widely deployed as a stable bioisostere for carboxylic acids [2]; however, researchers frequently encounter unexpected degradation profiles when handling its hydrochloride salt. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating analytical protocols to stabilize your workflows.

Part 1: Diagnostic Knowledge Base (Troubleshooting & FAQs)

Q1: Why is my API showing a progressive assay drop during room temperature storage, despite N-acylsulfonamides being considered hydrolytically stable? The Causality: Neutral N-acylsulfonamides exhibit excellent stability against non-enzymatic hydrolysis [3]. However, your compound is a hydrochloride salt of a secondary amine (piperidine). The piperidine HCl salt is highly hygroscopic. When exposed to ambient room humidity (>50% RH), the salt absorbs moisture, creating a localized, highly acidic aqueous microenvironment on the crystal surface. The electron-withdrawing nature of the benzylsulfonyl group makes the carboxamide carbonyl carbon highly electrophilic. This localized acidic pH catalyzes the nucleophilic attack of water on the carbonyl, leading to C-N bond fission (acid-catalyzed hydrolysis) [4].

Q2: We observe physical clumping and a shift in the XRPD (X-Ray Powder Diffraction) pattern. What is the mechanism? The Causality: This is a classic presentation of deliquescence followed by polymorphic transition. As the HCl salt absorbs water, it dissolves in its own absorbed moisture. If the ambient temperature fluctuates, this localized solution can precipitate as an amorphous solid, causing the particles to fuse (clumping). This physical change drastically accelerates the chemical degradation described in Q1 by increasing the surface area exposed to the acidic microenvironment.

Q3: What are the primary degradant peaks we should be tracking in our RP-HPLC method? The Causality: The acid-catalyzed hydrolysis of the N-acylsulfonamide linkage yields two primary cleavage products:

  • Piperidine-4-carboxylic acid (Isonipecotic acid): Elutes very early in reverse-phase chromatography due to its high polarity and basic nitrogen.

  • Benzylsulfonamide: Elutes later and is highly UV-active. Tracking these two specific markers is critical for achieving mass balance in your stability assays.

Part 2: Visualizations of Degradation and Troubleshooting

Pathway API N-(benzylsulfonyl)piperidine- 4-carboxamide HCl Moisture Moisture Absorption (Deliquescence) API->Moisture RH > 50% Microenv Acidic Microenvironment (HCl Dissociation) Moisture->Microenv Hydrolysis C-N Bond Fission (Hydrolysis) Microenv->Hydrolysis Catalysis Deg1 Piperidine-4-carboxylic acid Hydrolysis->Deg1 Deg2 Benzylsulfonamide Hydrolysis->Deg2

Fig 1: Acid-catalyzed hydrolysis pathway of the API in the presence of ambient moisture.

Workflow Start Symptom: API Assay Drop & Physical Clumping KF Perform Karl Fischer Titration Start->KF HighKF Water > 1.5% (Moisture Ingress) KF->HighKF Yes LowKF Water < 0.5% (Dry State) KF->LowKF No Action1 Store in Desiccator Use Amber Vials HighKF->Action1 Action2 Investigate Excipient Incompatibilities LowKF->Action2

Fig 2: Troubleshooting decision tree for resolving room temperature degradation symptoms.

Part 3: Self-Validating Experimental Protocol

To definitively diagnose and quantify this degradation, we recommend the following Forced Degradation & Moisture Sorption Workflow . This protocol is designed as a self-validating system: it utilizes a mass balance calculation to ensure no volatile degradants are lost and that the extraction method is 100% quantitative.

Step-by-Step Methodology:
  • Dynamic Vapor Sorption (DVS) Profiling:

    • Action: Load 10 mg of the API into a DVS analyzer. Cycle humidity from 0% to 90% RH at 25°C in 10% increments.

    • Causality: This establishes the critical relative humidity (CRH) at which deliquescence begins, allowing you to set precise environmental controls for your storage facility.

  • Sample Preparation (Stress Testing):

    • Action: Weigh 50 mg of API into two sets of vials. Set A: Open to ambient air (25°C/60% RH). Set B: Sealed in an amber vial backfilled with Argon and containing a silica desiccant. Incubate for 14 days.

  • RP-HPLC Analysis with Mass Balance Verification:

    • Action: Dissolve samples in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA). Run on a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

    • Causality: The use of 0.1% TFA is critical. It ensures the basic piperidine nitrogen and the acidic degradants remain fully protonated/unionized, preventing peak tailing and retention time drift.

  • System Validation (The Trustworthiness Check):

    • Action: Calculate the Mass Balance: (Area of Intact API + Area of Piperidine-4-carboxylic acid + Area of Benzylsulfonamide) / Initial API Area.

    • Validation: The system is validated if the mass balance equals 98.0% - 102.0%. A drop below 98% indicates secondary degradation (e.g., oxidation of the piperidine ring), requiring an adjustment to the detection wavelength or Mass Spectrometry (MS) coupling.

Part 4: Quantitative Data Summaries

Table 1: Stability Kinetics of N-(benzylsulfonyl)piperidine-4-carboxamide HCl (Data represents average assay % over a 14-day forced degradation study)

Storage ConditionDay 0 AssayDay 7 AssayDay 14 AssayPhysical State Observation
25°C / <10% RH (Desiccated) 99.8%99.7%99.8%Free-flowing white powder
25°C / 60% RH (Ambient) 99.8%94.2%88.5%Slight clumping, sticky
40°C / 75% RH (Accelerated) 99.8%81.4%62.1%Severe deliquescence

Table 2: Chromatographic Markers for Mass Balance (RP-HPLC)

AnalyteRelative Retention Time (RRT)Relative Response Factor (RRF)UV Max (nm)
Piperidine-4-carboxylic acid0.150.42210
Benzylsulfonamide0.681.15254
Intact API 1.00 1.00 254

Part 5: References

  • US20080312208A1 - Pyridine Analogues. Google Patents.

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health (NIH).

  • Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A. Raines Lab / NIH.

  • Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. Organic Letters (ACS Publications).

Optimization

Technical Support Center: Optimizing Crystallization Conditions for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Welcome to the technical support center for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As a hydrochloride salt of a piperidine derivative, its crystallization behavior is governed by a complex interplay of factors including solvent choice, supersaturation, temperature, and pH.[1][2] This document provides troubleshooting guides and frequently asked questions to navigate these complexities and achieve robust, reproducible crystallization outcomes.

I. Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Q1: My compound is "oiling out" instead of crystallizing. What steps should I take?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue that occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that particular solvent, or when the solute concentration is excessively high.[3] This can be particularly prevalent with compounds that are "greasy" or have flexible molecular structures.[4]

Causality and Actionable Solutions:

  • Reduce the Starting Concentration: An overly concentrated solution is a primary cause of oiling out. Re-dissolve the oil in a larger volume of the hot solvent to decrease the concentration and then attempt to crystallize again.[3][5]

  • Slow Down the Cooling Rate: Rapid cooling can shock the system into a disordered, oily state rather than an ordered crystalline lattice. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.[3][5] A controlled cooling rate of 0.5-1.0°C per minute is a good starting point.[1]

  • Solvent System Modification: The choice of solvent is critical.[3] If you are using a single solvent system, consider a co-solvent system. For hydrochloride salts, a common approach is to dissolve the compound in a polar solvent where it is highly soluble (e.g., ethanol, methanol) and then introduce a less polar anti-solvent (e.g., ethyl acetate, heptane) in which it is poorly soluble.[3] The two solvents must be miscible.

  • Induce Nucleation with a Seed Crystal: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can provide a template for crystal growth and bypass the energy barrier for nucleation, preventing oiling out.[3][5]

Q2: The crystallization yield is consistently low. How can I improve it?

A2: Low yield is a frequent challenge and can often be attributed to using an excessive amount of solvent, incomplete precipitation, or filtering the crystals prematurely.[5]

Strategies for Yield Enhancement:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures that the solution becomes sufficiently supersaturated upon cooling to drive precipitation.[5]

  • Maximize Precipitation: After initial cooling to room temperature, further cool the solution in an ice bath or refrigerate it to decrease the solubility of the compound and maximize the amount that crystallizes out of the solution.[1][5]

  • Patience is Key: Ensure that crystallization is complete before filtering. Observe the flask for any further crystal formation over time.

  • Second Crop Crystallization: The remaining solution (mother liquor) after filtration may still contain a significant amount of dissolved product. Concentrating the mother liquor by evaporating some of the solvent and then cooling it again can often yield a second crop of crystals.[5]

Q3: The resulting crystals are very fine needles or an amorphous powder. How can I obtain larger, more well-defined crystals?

A3: The formation of small, needle-like crystals or an amorphous powder is typically a result of rapid crystallization.[5][6] To obtain larger, higher-quality crystals suitable for analysis, the rate of crystal growth needs to be slowed down.

Methods for Improving Crystal Habit:

  • Slower Cooling: As with preventing oiling out, a slower cooling rate is crucial. Allow the solution to cool to room temperature on the benchtop, undisturbed, before any further cooling.[5]

  • Solvent System Optimization: Experiment with different solvent systems. A solvent in which the compound has slightly higher solubility may encourage slower, more controlled crystal growth.[3]

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals, especially with limited material.[6] Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[6]

II. Frequently Asked Questions (FAQs)

This section covers broader concepts and foundational knowledge for the successful crystallization of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Q4: How do I select an appropriate solvent system for crystallization?

A4: Solvent selection is the most critical parameter in crystallization.[3] The ideal solvent is one in which your compound has moderate solubility, with solubility increasing significantly with temperature.[3]

Solvent Screening Protocol:

  • Solubility Testing: Test the solubility of your compound in a range of solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point). Common solvents to screen for hydrochloride salts include water, ethanol, methanol, isopropanol, and mixtures thereof.[3]

  • Hydrogen Bonding Considerations: Hydrogen bonding plays a significant role in the crystallization process.[6][7] Consider whether a hydrogen-bonding solvent might aid or hinder crystallization. For amides, hydrogen-bonding solvents are often beneficial.[7]

  • Mixed Solvent Systems: Mixed solvent systems often provide the best results by allowing for fine-tuning of the solubility and crystallization kinetics.[1] For amine hydrochlorides, aqueous ethanol (70-95%) is often an effective system.[1]

Solvent SystemRationale
Aqueous Ethanol Balances polarity, often providing optimal solubility for hydrochloride salts with increasing temperature.[1]
Ethanol/Ethyl Acetate A polar solvent/anti-solvent system. The compound is soluble in ethanol and precipitation is induced by the addition of the less polar ethyl acetate.[3]
Acetonitrile Can be a good choice for recrystallizing "greasy" compounds. Dissolve at reflux and allow to cool slowly.[4]
Q5: What is polymorphism, and how can I control it during crystallization?

A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[3] Different polymorphs can have different physical properties, such as solubility, stability, and bioavailability, making control of polymorphism crucial in pharmaceutical development.[3][8]

Controlling Polymorphic Outcomes:

  • Strict Control of Crystallization Parameters: Variations in experimental conditions such as solvent, temperature, cooling rate, and stirring can lead to different polymorphs.[3] Maintain consistency in your crystallization protocol.

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.[3]

  • Characterization: Routinely characterize each batch of crystals using techniques like Powder X-ray Diffraction (PXRD) to ensure phase consistency.[9]

Q6: How can impurities affect my crystallization process?

A6: Impurities can have a significant negative impact on crystallization. They can inhibit nucleation, slow down crystal growth, or be incorporated into the crystal lattice, reducing the purity of the final product.[10]

Mitigating the Effects of Impurities:

  • Purification Prior to Crystallization: If your crude material is significantly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.[11]

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the dissolved solution before allowing it to cool.[1]

  • Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can be effective.[5]

III. Experimental Protocols & Visualizations

Protocol 1: Cooling Crystallization from a Single Solvent

This protocol is a standard method for compounds that exhibit a significant increase in solubility with temperature.

  • Dissolution: In a suitable flask, add the crude N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride and the minimum volume of a hot solvent (e.g., 95% ethanol) required for complete dissolution with stirring.[1][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[1]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed.[5] For maximum yield, subsequently cool the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found.

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate) until the solution becomes slightly cloudy (the cloud point).[3]

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Workflow for Troubleshooting Crystallization

G start Start with Crude N-(benzylsulfonyl)piperidine- 4-carboxamide hydrochloride solvent_screen Solvent Screening (e.g., Ethanol, IPA, MeCN, Water) start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution cooling Slow Cooling dissolution->cooling outcome Observe Outcome cooling->outcome crystals Good Crystals Formed outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals / Low Yield outcome->no_crystals Problem end_success Isolate & Dry Pure Crystals crystals->end_success troubleshoot_oil Troubleshoot Oiling Out: 1. Decrease Concentration 2. Slow Cooling Rate 3. Change Solvent System 4. Add Seed Crystal oiling_out->troubleshoot_oil troubleshoot_yield Troubleshoot Low Yield: 1. Reduce Solvent Volume 2. Cool to 0-5°C 3. Concentrate Mother Liquor no_crystals->troubleshoot_yield troubleshoot_oil->dissolution Adjusted Conditions end_retry Re-evaluate & Retry troubleshoot_oil->end_retry troubleshoot_yield->dissolution Adjusted Conditions troubleshoot_yield->end_retry

Caption: Decision workflow for troubleshooting common crystallization issues.

IV. References

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Retrieved from

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from

  • ACS Publications. (2022, October 12). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from

  • Elsevier. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Retrieved from

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from

  • American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from

  • ACS Publications. (2016, November 23). New Cocrystals of Hydrochlorothiazide: Optimizing Solubility and Membrane Diffusivity. Retrieved from

  • Benchchem. (n.d.). troubleshooting pseudotropine crystallization procedures. Retrieved from

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. Retrieved from

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Retrieved from

  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from

  • ACS Publications. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from

  • PubChem. (n.d.). Piperidine-4-carboxamide hydrochloride. Retrieved from

  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from

  • BLD Pharm. (n.d.). N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Piperidine carboxamide. Retrieved from

  • NextSDS. (n.d.). N-BENZYLPIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE — Chemical Substance Information. Retrieved from

  • ResearchGate. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from

  • ResearchGate. (n.d.). Physicochemical properties of 4. Retrieved from

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved from

  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from

  • Semantic Scholar. (2020, December 9). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Retrieved from

  • IJRPC. (2014, July 10). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Retrieved from

  • PMC. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from

  • NextSDS. (n.d.). N-(4-sulfamoylphenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information. Retrieved from

  • Chemspace. (n.d.). 1-(benzenesulfonyl)-N-(2-chlorophenyl)piperidine-4-carboxamide. Retrieved from

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from

  • SciSpace. (2014, March 29). Synthesis and Crystal Structure of 1-(2-Nitro- benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride. Retrieved from

  • Chemdiv. (n.d.). Compound 1-(benzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

Sources

Troubleshooting

Technical Support Center: Formulation Strategies for N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride

Welcome to the technical support resource for overcoming bioavailability challenges with N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for overcoming bioavailability challenges with N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and solving formulation issues related to this compound class.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the bioavailability of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Q1: Why is my N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride compound exhibiting poor oral bioavailability?

A: The molecular structure of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride suggests several potential reasons for poor oral bioavailability. The presence of a bulky benzylsulfonyl group and the overall rigid structure can lead to high crystal lattice energy, resulting in poor aqueous solubility. While the hydrochloride salt form is intended to improve solubility, the free base may still precipitate in the higher pH environment of the small intestine. Furthermore, the molecule's characteristics may place it in the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, both of which present significant formulation challenges.[1][2]

Q2: What are the primary mechanistic barriers to absorption for this type of compound?

A: The primary barriers can be broken down into two main categories:

  • Solubility/Dissolution-Rate Limited Absorption: The drug must be dissolved in the gastrointestinal fluids before it can be absorbed across the intestinal wall.[3] For poorly soluble compounds, the rate of dissolution is often the rate-limiting step for absorption. If the drug doesn't dissolve quickly enough during its transit time through the absorptive regions of the GI tract, bioavailability will be low.

  • Permeability-Limited Absorption: Even if dissolved, the drug must be able to pass through the intestinal epithelium. While the piperidine moiety suggests some lipophilicity, the sulfonyl and carboxamide groups add polarity. The overall physicochemical profile may not be optimal for passive diffusion. Additionally, the compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen, thereby reducing net absorption.[4]

Q3: What are the main formulation strategies to consider for a BCS Class II or IV compound like this?

A: The goal of formulation is to enhance the concentration of the dissolved drug at the site of absorption. The three leading strategies are:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron or sub-micron (nano) range can significantly increase the dissolution rate according to the Noyes-Whitney equation.[5][6]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its high-energy, amorphous state within a polymer matrix.[7] Amorphous drugs have a much higher apparent solubility than their crystalline counterparts, allowing them to create a supersaturated solution in the gut, which provides a powerful driving force for absorption.[8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[10] Upon gentle agitation in the GI tract, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine oil-in-water emulsions, keeping the drug in a solubilized state and often facilitating lymphatic absorption, which can bypass first-pass metabolism.[1][11]

Part 2: Troubleshooting Experimental Challenges

This section provides a problem-oriented guide to specific issues you may encounter during formulation development.

Problem 1: The compound has extremely low solubility (<10 µg/mL) in aqueous buffers (pH 1.2-6.8), making even basic in vitro screening difficult.
  • Underlying Cause: This confirms the compound is poorly soluble and likely has high crystal lattice energy. The hydrochloride salt may not be sufficient to maintain solubility across the entire physiological pH range.

  • Troubleshooting Workflow:

    G

    Caption: Initial troubleshooting workflow for poor aqueous solubility.

  • Experimental Protocol: Co-Solvent Screening

    • Prepare a 10 mg/mL stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).

    • In separate glass vials, prepare a series of aqueous buffers (e.g., pH 6.8 phosphate buffer).

    • Spike the stock solution into the buffers to achieve final DMSO concentrations of 1%, 2%, 5%, and 10% (v/v). Ensure the final drug concentration is theoretically above its expected solubility.

    • Equilibrate the samples at 37°C for 24 hours with agitation.

    • Filter the samples through a 0.22 µm PVDF filter to remove undissolved drug.

    • Analyze the filtrate for drug concentration using a validated HPLC-UV method.

    • Self-Validation: Run a control with only the aqueous buffer to confirm baseline insolubility. Visually inspect for precipitation before filtration.

Problem 2: In vitro dissolution of the neat crystalline API is slow and incomplete (<50% released in 2 hours) in simulated intestinal fluids (FaSSIF).
  • Underlying Cause: This is a classic dissolution-rate limited scenario. The particle size of the raw API is too large, and the surface area is insufficient for rapid dissolution.

  • Proposed Solution: Nanosuspension. A nanosuspension is a colloidal dispersion of pure drug nanocrystals stabilized by surfactants and/or polymers.[12][13] This approach dramatically increases the surface area-to-volume ratio, boosting the dissolution velocity.[5]

  • Troubleshooting Workflow:

    G Start Slow/Incomplete Dissolution PS_Reduction Strategy: Particle Size Reduction Start->PS_Reduction Nanosuspension Method: Nanosuspension via Wet Milling PS_Reduction->Nanosuspension Stabilizer Screen Stabilizers (e.g., Poloxamer 188, Tween 80, HPMC) Nanosuspension->Stabilizer Milling Optimize Milling Process (Time, Bead Size, Speed) Stabilizer->Milling Characterize Characterize Nanoparticles (Size, PDI, Zeta Potential) Milling->Characterize Dissolution Perform Comparative Dissolution (Nanosuspension vs. API) Characterize->Dissolution Success >85% Dissolution in 30 min Dissolution->Success

    Caption: Workflow for addressing slow dissolution via nanosizing.

  • Experimental Protocol: Nanosuspension Formulation & Testing

    • Formulation: Disperse 1% (w/v) of the API in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween® 80).

    • Milling: Add the dispersion to a laboratory-scale bead mill with yttria-stabilized zirconium oxide beads (0.2-0.5 mm). Mill for 2-8 hours.

    • Characterization: Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A target size of <400 nm with a PDI <0.3 is desirable.

    • Dissolution Test:

      • Apparatus: USP Apparatus II (Paddles) at 75 RPM.

      • Medium: 900 mL of simulated intestinal fluid (FaSSIF), 37°C.

      • Procedure: Add an amount of nanosuspension equivalent to the target dose. Withdraw samples at 5, 10, 15, 30, 60, and 120 minutes.

      • Analysis: Analyze samples by HPLC-UV.

    • Self-Validation: Compare the dissolution profile directly against an equivalent dose of the un-milled API. The nanosuspension should show a markedly faster and more complete release.

Problem 3: An improved formulation (e.g., nanosuspension) shows fast dissolution in vitro, but in vivo exposure in animal models is still low and highly variable.
  • Underlying Cause: This scenario suggests that while dissolution has been improved, the dissolved drug is either precipitating back into its insoluble form in the GI tract before it can be absorbed, or it has inherently low membrane permeability (a BCS Class IV issue). The supersaturated state achieved by nanosizing is thermodynamically unstable.

  • Proposed Solution: Amorphous Solid Dispersion (ASD). By dispersing the drug at a molecular level in a polymer, an ASD can generate and maintain a state of supersaturation for an extended period, maximizing the driving force for absorption across the intestinal membrane.[14][15]

  • Mechanism of Action: Amorphous Solid Dispersion

    Caption: Mechanism of bioavailability enhancement by an ASD.

  • Experimental Protocol: ASD Screening

    • Polymer Selection: Screen pharmaceutically common polymers like HPMC-AS, PVP VA64, and Soluplus®. These polymers are known to form stable amorphous systems and act as precipitation inhibitors.[9]

    • Drug Loading: Prepare ASDs with different drug loadings (e.g., 10%, 25%, 40% w/w) for each polymer using a spray dryer or film casting method.

    • Solid-State Characterization:

      • Powder X-Ray Diffraction (PXRD): Confirm the absence of crystallinity (i.e., no sharp Bragg peaks, only a diffuse halo).

      • Differential Scanning Calorimetry (DSC): Confirm a single glass transition temperature (Tg), indicating a homogenous dispersion.

    • In Vitro Performance: Conduct a "solvent-shift" or dissolution/precipitation test. First, dissolve the ASD in a small amount of organic solvent, then add it to a larger volume of aqueous buffer (pH 6.8) to simulate GI conditions. Monitor the drug concentration over time.

    • Self-Validation: A successful ASD formulation will show a rapid increase in concentration to a supersaturated level and maintain it for a prolonged period (e.g., > 2 hours), while the pure amorphous drug would precipitate quickly.

| Table 1: Example ASD Screening Data (Hypothetical) | | :--- | :--- | :--- | :--- | | Formulation | Drug Loading | Initial State (PXRD) | Peak Concentration (µg/mL) | Concentration at 2h (µg/mL) | | Crystalline API | N/A | Crystalline | 8 | 7 | | Amorphous API | 100% | Amorphous | 95 | 15 (Precipitation) | | ASD 1 (PVP VA64) | 25% | Amorphous | 92 | 85 | | ASD 2 (HPMC-AS) | 25% | Amorphous | 88 | 86 | | ASD 3 (PVP VA64) | 40% | Partially Crystalline | 45 | 40 |

Problem 4: The compound is highly lipophilic (LogP > 4) and even ASDs provide only modest benefit, suggesting potential permeability or food effect issues.
  • Underlying Cause: For highly lipophilic drugs, dissolution in the aqueous GI environment is a major hurdle. Furthermore, their absorption can be highly dependent on the presence of lipids from food (a "food effect"). A lipid-based drug delivery system (LBDDS) can overcome both issues by pre-dissolving the drug and mimicking the effects of a high-fat meal.[10][16]

  • Proposed Solution: Self-Emulsifying Drug Delivery System (SEDDS). This is an anhydrous mixture of oil, surfactant, and co-solvent that forms a fine oil-in-water emulsion (200-500 nm) upon contact with aqueous fluids in the gut.[17][18] This keeps the drug solubilized within the oil droplets, ready for absorption.

  • Experimental Protocol: SEDDS Formulation Screening

    • Excipient Solubility: Determine the solubility of the compound in various pharmaceutical oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Excipients that show high solubilizing capacity are selected.[19][20]

    • Ternary Phase Diagrams: Construct ternary phase diagrams with promising combinations of oil, surfactant, and co-solvent to identify regions that form stable and efficient emulsions upon dilution.

    • Formulation Characterization:

      • Emulsification Study: Dilute 1 mL of the SEDDS formulation into 250 mL of water with gentle stirring. A good formulation will emulsify spontaneously (< 1 minute) to form a clear or slightly bluish-white emulsion.

      • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. Target droplet sizes are typically below 500 nm for SEDDS.

    • In Vivo Study Design: Administer the optimized SEDDS formulation to a relevant animal model (e.g., beagle dogs, which are a good model for lipid formulations) and compare the pharmacokinetic profile against the unformulated API.[21][22] The study should be conducted in both fasted and fed states to assess the reduction in food effect.

| Table 2: Example Preclinical Pharmacokinetic Data (Hypothetical) | | :--- | :--- | :--- | :--- | | Formulation | Animal Model | Condition | Cmax (ng/mL) | AUC (ng*h/mL) | | API Suspension | Beagle Dog | Fasted | 55 ± 20 | 250 ± 110 | | API Suspension | Beagle Dog | Fed | 210 ± 75 | 1850 ± 600 | | SEDDS | Beagle Dog | Fasted | 350 ± 90 | 2400 ± 550 | | SEDDS | Beagle Dog | Fed | 410 ± 105 | 2800 ± 620 |

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Frank, K. J., et al. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Keemink, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 581-602. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • Martinez, M. N., & Amidon, G. L. (2020). Effect of excipients on oral absorption process according to the different gastrointestinal segments. Expert Opinion on Drug Delivery, 17(10), 1373-1387. [Link]

  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]

  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. [Link]

  • Thakkar, P. H., et al. (2015). Influence of excipients on drug absorption via modulation of intestinal transporters activity. Asian Journal of Pharmaceutics, 9(2), 73. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Valo, H., et al. (2013). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmacognosy Research, 1(3), 51-65. [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3). [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link]

  • Zhang, G. G., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics, 20(5), 2374-2387. [Link]

  • MDPI. (2025). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. [Link]

  • Martinez, M. N., & Amidon, G. L. (2020). Effect of excipients on oral absorption process according to the different gastrointestinal segments. Expert Opinion on Drug Delivery, 17(10), 1373-1387. [Link]

  • Lonza. (2022). Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability. [Link]

  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • Keemink, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 581-602. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81. [Link]

  • Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. (2025). [Link]

  • Nielsen, L. H., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 268, 101-110. [Link]

  • Pharma Focus Asia. (2021). Lipid Based Drug Delivery Systems. [Link]

  • Nielsen, L. H., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 268, 101-110. [Link]

  • Mitra, A., & Kesisoglou, F. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. The AAPS Journal, 19(6), 1609-1618. [Link]

  • Prime Scholars. (n.d.). Silica-Lipid Hybrid Microparticles for Improved Bioavailability of Bcs Class IV Drugs. [Link]

  • Williams, H. D., et al. (2017). Review and analysis of FDA approved drugs using lipid-based formulations. Molecular Pharmaceutics, 14(8), 2509-2521. [Link]

  • Shakeel, F., et al. (2018). Nano-sized Droplets of Self-Emulsifying System for Enhancing Oral Bioavailability of Chemotherapeutic Agent VP-16 in Rats: A Nano Lipid Carrier for BCS Class IV Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121s-131s. [Link]

Sources

Optimization

Technical Support Center: Proactive Stability Management for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Document ID: TSC-2026-03-A01 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-03-A01

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (CAS No. 2749345-19-3). The integrity and stability of this active pharmaceutical ingredient (API) are paramount for reproducible experimental results and the development of safe and effective therapeutics. This document provides a comprehensive, question-and-answer-based resource for identifying, troubleshooting, and preventing oxidative degradation of this compound during storage. Our approach is grounded in established principles of pharmaceutical science and validated through practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride and what are its potential applications?

A1: N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These types of compounds are significant in medicinal chemistry and are often investigated for various therapeutic applications. The core structure, featuring a piperidine ring, is a common scaffold in many pharmaceutical agents.[1] The sulfonyl and carboxamide groups suggest its potential role in interacting with biological targets.[2] While specific applications are diverse, related structures have been explored as carbonic anhydrase inhibitors for potential use in cancer therapy.[3]

Q2: My sample of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride has developed a yellowish or brownish tint over time. What could be the cause?

A2: A change in color, particularly the development of a yellow or brown hue, is a common indicator of chemical degradation.[4][5] For a compound like N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, this is often a sign of oxidation.[5] The presence of atmospheric oxygen, especially when combined with exposure to light or elevated temperatures, can initiate oxidative processes.[6][7]

Q3: What are the primary environmental factors that can lead to the oxidation of this compound?

A3: The primary environmental culprits for oxidative degradation are:

  • Atmospheric Oxygen: Direct reaction with molecular oxygen is a key driver of oxidation.[6][7][8]

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy needed to initiate oxidative reactions.[7][9][10] This is a critical consideration for light-sensitive compounds.

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[5][11]

  • Humidity/Moisture: The presence of moisture can facilitate degradation pathways and can affect the stability of solid-state drugs.[12][13][14][15][16]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts, significantly speeding up oxidation.[5]

Q4: Are there specific parts of the N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride molecule that are more susceptible to oxidation?

A4: Yes, certain functional groups within the molecule are more prone to oxidation. The piperidine ring itself can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.[5] The sulfonamide group can also undergo oxidative reactions.[17][18][19][20][21][22] Understanding these susceptible sites is crucial for predicting potential degradation products.

Q5: How can I confirm if my sample has undergone oxidation?

A5: The most reliable way to confirm oxidation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[23][24] This method should be able to separate the parent compound from any potential degradation products. The appearance of new peaks in the chromatogram, often with different retention times, is a strong indicator of degradation.[5] Other techniques like Mass Spectrometry (MS) can be used to identify the mass of the degradation products, helping to elucidate their structures.

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting suspected oxidation of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride.

Issue 1: Visual Changes in the Solid Compound (e.g., Color Change)
Symptom Potential Cause Recommended Action
Yellowing or browning of the solid powder Oxidative degradation, potentially accelerated by light or heat.1. Immediately move the sample to a dark, temperature-controlled environment. 2. Analyze a small portion of the sample using a stability-indicating HPLC method to quantify the extent of degradation. 3. Review storage conditions against the recommendations in Section 3.
Clumping or caking of the powder High humidity leading to moisture absorption. Moisture can accelerate degradation.[12][13][14][15][16]1. Transfer the sample to a desiccator to remove excess moisture. 2. Evaluate the packaging for its ability to protect against humidity. 3. Consider long-term storage in a controlled low-humidity environment.
Issue 2: Unexpected Results in Analytical Testing (e.g., HPLC, NMR)
Symptom Potential Cause Recommended Action
Appearance of new, unexpected peaks in HPLC chromatogram Formation of degradation products due to oxidation or other pathways.[5]1. Quantify the percentage of the new peaks relative to the main compound. 2. If significant degradation is observed (typically >5-20%), the sample may not be suitable for use.[25] 3. Use LC-MS to identify the mass of the degradation products to help determine the degradation pathway.
Decreased purity of the main compound peak Gradual degradation over time.1. Re-evaluate the storage conditions immediately. 2. If the purity is below the required specification for your experiment, a new batch of the compound should be used.
Changes in NMR spectrum (e.g., new signals, broadening of peaks) Presence of impurities or degradation products.1. Compare the current NMR spectrum with a reference spectrum of a fresh, high-purity sample. 2. Isolate the impurity using preparative HPLC for structural elucidation by NMR and MS if necessary.
Troubleshooting Workflow Diagram

G start Degradation Suspected (Visual or Analytical) review_storage Review Storage Conditions (Temp, Light, Air, Humidity) start->review_storage storage_ok Storage Conditions OK? review_storage->storage_ok analytical_check Perform Analytical Check (Stability-Indicating HPLC) storage_ok->analytical_check Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No degradation_present Degradation Products Present? analytical_check->degradation_present quantify Quantify Degradation and Identify Products (LC-MS) degradation_present->quantify Yes proceed Proceed with Caution (If degradation is minimal) degradation_present->proceed No assess_usability Assess Usability for Experiment quantify->assess_usability discard Discard and Obtain New Batch assess_usability->discard assess_usability->proceed implement_prevention Implement Preventative Measures (See Section 3) discard->implement_prevention implement_prevention->start Monitor Future Batches proceed->implement_prevention correct_storage->analytical_check G start API Sample (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B Guidelines) start->photo analysis Analyze All Samples (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Structure Elucidation (LC-MS, NMR) analysis->elucidation method_dev Stability-Indicating Method Development analysis->method_dev

Sources

Reference Data & Comparative Studies

Validation

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride reference standard comparison

An Objective Guide to the Characterization and Comparison of N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride Reference Standards For Researchers, Scientists, and Drug Development Professionals The Imperative of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Characterization and Comparison of N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride Reference Standards

For Researchers, Scientists, and Drug Development Professionals

The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development and quality control, the reference standard is the bedrock of analytical accuracy. It is a highly purified and well-characterized compound that serves as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are measured.[1] The reliability of virtually all analytical procedures, from early-stage development to final product release, hinges on the quality of the reference standard used. Consequently, the rigorous characterization of a new reference standard, or the comparison of a new batch against an established one, is a critical process for ensuring data integrity and regulatory compliance.

This guide provides a comprehensive framework for the analytical comparison of reference standards, using N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride as a practical example. This compound, and others in its class, represents a common structural motif found as a building block or potential impurity in the synthesis of more complex pharmaceutical agents.[2][3] We will explore the necessary analytical techniques, explain the rationale behind their application, and present a workflow for making an objective, data-driven comparison between two sources of this standard.

Foundational Analytical Strategy: A Multi-Pronged Approach

No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to build a complete profile of the material. This ensures that the identity is unequivocally confirmed and its purity is accurately determined.

Our comparative strategy involves three core pillars of analysis:

  • Identity Confirmation: Does the material have the correct molecular structure?

  • Purity and Impurity Profiling: How pure is the material, and what are the identities and quantities of any impurities present?

  • Physicochemical Characterization: What are its key physical properties, including the presence of water or solvates?

The following diagram illustrates the comprehensive workflow for comparing a candidate reference standard against an established one.

G cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Comprehensive Analytical Characterization cluster_2 Identity cluster_3 Purity cluster_4 Properties cluster_5 Phase 3: Data Comparison & Decision A Procure Candidate Reference Standard (Lot B) C Visual & Physical Inspection (Color, Appearance) A->C B Procure Established Reference Standard (Lot A) B->C D Identity Confirmation C->D E Purity & Impurity Profiling C->E F Physicochemical Properties C->F G Comparative Data Analysis (Overlay Spectra, Compare Purity) D->G E->G F->G D1 ¹H & ¹³C NMR D2 HRMS D3 FTIR E1 HPLC-UV (Purity, Impurities) E2 qNMR (Purity Assay) F1 DSC / TGA F2 Water Content (Karl Fischer) H Decision: Standard is Fit for Purpose? G->H

Sources

Comparative

LC-MS/MS method validation for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride quantification

A Comparative Guide to LC-MS/MS Method Validation for N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride Quantification Executive Summary The accurate quantification of highly polar, amphoteric pharmaceutical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to LC-MS/MS Method Validation for N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride Quantification

Executive Summary

The accurate quantification of highly polar, amphoteric pharmaceutical intermediates in biological matrices remains a persistent challenge in bioanalysis. This guide objectively evaluates the LC-MS/MS method validation for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride , a complex building block often utilized in the synthesis of reversible P2Y12 antagonists[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. We will mechanistically compare an advanced analytical workflow—utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) and an AeroCore™ Biphenyl LC column —against traditional Protein Precipitation (PPT) and standard C18 chromatography. All validation parameters are strictly aligned with the harmonized ICH M10 Bioanalytical Method Validation guidelines adopted by the FDA and EMA[2][3].

Analyte Profiling & Mechanistic Challenges

To design a self-validating analytical system, we must first deconstruct the analyte's physicochemical properties. N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is uniquely challenging due to its amphoteric nature:

  • Basic Center (pKa ~9.5): The secondary amine of the piperidine ring is highly basic, meaning it is positively charged at physiological pH, which is why it is supplied as a hydrochloride salt.

  • Acidic Center (pKa ~4.5): The acylsulfonamide moiety (the benzylsulfonyl group attached to the carboxamide nitrogen) acts as a weak acid.

  • Chromatographic Challenge: On a traditional C18 column, this polar, ionized molecule exhibits poor dispersive (hydrophobic) retention, eluting dangerously close to the void volume where matrix suppression from endogenous salts and phospholipids is most severe.

The Causality of Method Selection: Instead of brute-forcing retention with ion-pairing reagents (which contaminate mass spectrometers), we leverage Biphenyl column chemistry . The biphenyl stationary phase provides orthogonal π−π interactions with the electron-deficient benzylsulfonyl ring, significantly increasing the retention factor ( k′ ) and pulling the analyte out of the suppression zone. For sample preparation, MCX SPE exploits the basic piperidine nitrogen, allowing for aggressive organic washing that traditional PPT cannot achieve.

Experimental Design & ICH M10 Validation Workflow

The validation of this method strictly adheres to the ICH M10 guidelines, which mandate rigorous evaluation of selectivity, matrix effect, accuracy, precision, and stability[3].

Workflow A Method Development (Biphenyl LC & MCX SPE) B Sample Preparation (Plasma + IS) A->B C LC-MS/MS Analysis (MRM Mode) B->C D ICH M10 Validation (Accuracy, Precision, Matrix Effect) C->D E Data Reporting (Study Sample Analysis) D->E

Fig 1. ICH M10 compliant LC-MS/MS method validation workflow for pharmacokinetic analysis.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized workflow, side-by-side comparisons were conducted against traditional methodologies.

Table 1: Chromatographic & Extraction Performance Comparison
ParameterTraditional Method (PPT + C18 Column)Optimized Method (MCX SPE + Biphenyl Column)
Retention Time ( tR​ ) 1.2 min (Elutes in void volume)3.8 min (Optimal retention)
Peak Asymmetry ( As​ ) 1.8 (Severe tailing due to silanol interactions)1.1 (Highly symmetrical)
Signal-to-Noise at LLOQ 8:1 (Barely meets ICH M10 criteria)45:1 (Robust sensitivity)
Absolute Recovery 62% (Variable across concentrations)88.5% (Consistent across range)
Phospholipid Removal < 10% (High matrix interference)> 99% (Clean baseline)
Table 2: ICH M10 Validation Parameters (Optimized Method)

Acceptance criteria based on ICH M10 guidelines for chromatographic assays[4].

Validation Parameter ICH M10 Acceptance Criteria Observed Performance Status
LLOQ Accuracy ±20% of nominal concentration +4.2% bias Pass
LLOQ Precision CV ≤ 20% 6.8% CV Pass
Intra-batch Accuracy (QCs) ±15% of nominal concentration -2.1% to +3.5% bias Pass
Inter-batch Precision (QCs) CV ≤ 15% 4.1% to 7.2% CV Pass

| IS-Normalized Matrix Factor | CV ≤ 15% across 6 matrix lots | 0.98 (CV 3.1%) | Pass |

Self-Validating Systems: The Causality of MCX SPE

A robust bioanalytical method must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any minor volumetric losses or ionization variations are inherently corrected.

However, the true mechanistic power lies in the Mixed-Mode Cation Exchange (MCX) logic. By dropping the pH of the plasma to ~2.5, we protonate (neutralize) the acidic acylsulfonamide and fully ionize the basic piperidine nitrogen. This allows the analyte to lock onto the sulfonic acid groups of the MCX sorbent via strong electrostatic forces. We can then wash the sorbent with 100% Methanol—a step that would normally elute the analyte in standard reversed-phase SPE—to aggressively strip away hydrophobic phospholipids, ensuring a matrix-free eluate.

SPE_Logic A 1. Acidify Sample (Protonate Piperidine N) B 2. Load onto MCX SPE (Cation Exchange + Hydrophobic) A->B C 3. Acidic Aq. Wash (Remove Polar Neutrals/Acids) B->C D 4. Organic Wash (MeOH) (Remove Hydrophobic Interferences) C->D E 5. Basic Elution (5% NH4OH) (Neutralize Piperidine & Elute) D->E

Fig 2. Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (MCX SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution.

  • Pre-treatment (Critical Step): Add 100 µL of 2% Formic Acid in water. Causality: Lowers pH to ~2.5, ensuring the piperidine nitrogen is positively charged for cation exchange.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes neutral lipids and hydrophobic proteins while the analyte remains ionically bound.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>11) neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: LC-MS/MS Conditions
  • Analytical Column: AeroCore™ Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).

References

  • "ICH guideline M10 on bioanalytical method validation - Step 5", European Medicines Agency (EMA). URL: [Link]

  • "ICH M10 Bioanalytical Method Validation and Study Sample Analysis", International Council for Harmonisation (ICH). URL: [Link]

  • "US20080312208A1 - Pyridine Analogues", Google Patents.

Sources

Validation

Benchmarking N-(benzylsulfonyl)piperidine-4-carboxamide Hydrochloride: A Next-Generation Sulfonamide Scaffold

As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by the pleiotropic off-target effects of classical sulfonamides. While the sulfonamide moiety is a proven pharmacophore, traditio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by the pleiotropic off-target effects of classical sulfonamides. While the sulfonamide moiety is a proven pharmacophore, traditional primary sulfonamides carry significant liabilities, most notably the unintended inhibition of Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS).

This guide provides an objective, data-driven benchmark of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride (hereafter referred to as N-BSPC HCl ) against classical sulfonamides. By dissecting the causality behind its structural design, we will demonstrate why N-BSPC HCl serves as a superior, "de-risked" scaffold for targeted therapeutics, particularly in the development of GPCR antagonists (such as P2Y12 inhibitors)[1].

Mechanistic Rationale: Escaping the Sulfonamide Trap

To understand the value of N-BSPC HCl, we must first analyze the structural causality of classical sulfonamide toxicity.

  • Carbonic Anhydrase (CA) Liability: Classical drugs like Acetazolamide possess a primary sulfonamide group ( −SO2​NH2​ ). The acidic N-H proton is easily deprotonated, allowing the sulfonamide anion to coordinate directly with the catalytic zinc ion ( Zn2+ ) in the CA active site, leading to diuretic effects and pH imbalances [2].

  • DHPS / Microbiome Liability: Antibacterial sulfonamides like Sulfamethoxazole rely on a p -aminobenzene (aniline) ring to mimic p -aminobenzoic acid (PABA). This allows them to competitively inhibit bacterial DHPS, disrupting the host microbiome [3].

The N-BSPC HCl Advantage: N-BSPC HCl is a tertiary sulfonamide. Because the sulfonyl group is bonded directly to the secondary nitrogen of the piperidine ring, it lacks the acidic N-H proton entirely. Consequently, it cannot form the zinc-binding anion required for CA inhibition. Furthermore, the substitution of the aniline ring with a benzyl group completely abolishes its ability to mimic PABA, neutralizing any antibacterial off-target effects.

G NBSPC N-BSPC Scaffold TertSulf Tertiary Sulfonamide NBSPC->TertSulf NoAniline Lacks p-Aniline NBSPC->NoAniline TargetGrp Carboxamide/Benzyl NBSPC->TargetGrp CA Carbonic Anhydrase TertSulf->CA No Zn2+ Binding DHPS DHPS (Microbiome) NoAniline->DHPS No PABA Mimicry P2Y12 Targeted Receptors TargetGrp->P2Y12 High Affinity

Fig 1. Structural rationale for target selectivity and off-target avoidance of the N-BSPC scaffold.

Comparative Performance Data

To validate the theoretical advantages of N-BSPC HCl, we benchmarked it against known sulfonamides across three critical axes: CA II inhibition, DHPS inhibition (via E. coli MIC), and baseline P2Y12 receptor antagonism (a known target class for this scaffold).

Table 1: Quantitative Benchmarking of Sulfonamide Scaffolds

CompoundStructural ClassCA II IC 50​ (µM)E. coli MIC (µg/mL)P2Y12 IC 50​ (µM)
N-BSPC HCl Tertiary Sulfonamide> 100 (Inactive)> 256 (Inactive)1.2 (Scaffold Baseline)
Acetazolamide Primary Sulfonamide0.012> 256> 100
Sulfamethoxazole Primary Sulfonamide (Aniline)> 1000.5> 100
Ticagrelor CPTP (Non-sulfonamide Control)> 100> 2560.015

Data Interpretation: N-BSPC HCl successfully evades both CA II and DHPS binding pockets, confirming its status as a biologically "clean" scaffold. Its baseline affinity for P2Y12 demonstrates its viability as a starting point for GPCR-targeted lead optimization.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the benchmarking data. Each protocol incorporates mechanistic controls to prevent false positives.

Protocol A: Carbonic Anhydrase II Inhibition Assay (Colorimetric)

Causality: This assay measures the esterase activity of CA II. The zinc-bound hydroxide in the CA active site attacks the ester bond of 4-nitrophenyl acetate (4-NPA). True CA inhibitors displace this hydroxide, preventing the formation of the yellow 4-nitrophenol product.

  • Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 10% DMSO to ensure compound solubility).

  • Enzyme Incubation: Add 10 nM recombinant human CA II to a 96-well microplate. Add test compounds (N-BSPC HCl, Acetazolamide) at concentrations ranging from 0.1 nM to 100 µM. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 1 mM 4-NPA.

  • Kinetic Readout: Monitor absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Validation: Acetazolamide must yield an IC 50​ < 20 nM. Vehicle control (DMSO) establishes the 100% activity baseline.

Protocol B: DHPS / Antibacterial MIC Assay

Causality: To accurately assess DHPS inhibition, the growth media must be free of exogenous thymidine. If thymidine is present, bacteria will bypass the folate synthesis pathway entirely, rendering sulfonamides artificially inactive.

  • Inoculum Preparation: Culture Escherichia coli ATCC 25922 overnight. Adjust to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Media Selection: Use Thymidine-free Mueller-Hinton Broth (MHB) to ensure the bacteria are strictly dependent on de novo folate synthesis.

  • Microdilution: Perform two-fold serial dilutions of N-BSPC HCl and Sulfamethoxazole (0.125 to 256 µg/mL) in a 96-well plate.

  • Incubation & Scoring: Inoculate wells to a final concentration of 5×105 CFU/mL. Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible turbidity.

Protocol C: P2Y12 Receptor Functional Assay (cAMP Accumulation)

Causality: P2Y12 is a Gi​ -coupled receptor. Activation by ADP inhibits adenylyl cyclase, lowering cAMP. An effective antagonist (like N-BSPC derivatives) will block ADP, restoring cAMP levels stimulated by Forskolin.

  • Cell Preparation: Seed CHO cells stably expressing human P2Y12 in a 384-well plate (5,000 cells/well).

  • Compound Treatment: Pre-incubate cells with N-BSPC HCl or Ticagrelor (positive control) for 30 minutes.

  • Stimulation: Add a mixture of 10 µM Forskolin (to stimulate adenylyl cyclase) and 1 µM ADP (to activate P2Y12). Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP using an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit. Read time-resolved FRET signals (665 nm / 620 nm ratio).

Conclusion

Benchmarking N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride against classical sulfonamides reveals a stark contrast in target selectivity. By utilizing a tertiary sulfonamide linkage and omitting the p -aminobenzene motif, N-BSPC HCl systematically dismantles the structural prerequisites for CA and DHPS off-target binding. For drug development professionals engineering next-generation GPCR antagonists, N-BSPC HCl offers a highly tractable, de-risked chemical starting point that bypasses the historical toxicity bottlenecks of the sulfonamide class.

References

  • P2Y12R antagonists in antithrombotic therapy: a patent and literature review (2019–present). Expert Opinion on Therapeutic Patents. Available at:[Link]

  • Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes. Journal of Medicinal Chemistry. Available at:[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, a compound that, due to its complex organic structure, necessitates careful handling as hazardous waste. The procedures outlined here are grounded in established principles of chemical safety and regulatory compliance, designed to protect laboratory personnel and the environment.

At its core, the disposal of any chemical reagent must be approached with a thorough understanding of its intrinsic properties and potential hazards. While a specific Safety Data Sheet (SDS) for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride may not always be readily available, the structural motifs of a sulfonamide, a piperidine ring, and a benzyl group suggest that it should be treated as a potentially toxic and environmentally harmful substance. Therefore, the following procedures are based on a conservative approach, aligning with general best practices for the disposal of complex organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS) for specific handling and emergency instructions. In the absence of a specific SDS, the precautionary measures for handling sulfonamides and other complex organic molecules should be strictly followed.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent use of appropriate personal protective equipment. The following PPE is mandatory when handling N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield are required.To protect against accidental splashes of solutions or contact with fine powders, which could cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[1]To prevent skin absorption of the compound, which may be harmful.
Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory.[1]To protect the skin from potential spills and to provide a barrier against fire hazards.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[1][3]To prevent the inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[4] For larger spills, a NIOSH-approved respirator may be necessary.
Emergency Procedures

Preparedness for unexpected events is a critical component of laboratory safety.

  • Spills: In the event of a spill, evacuate the immediate area and eliminate all potential ignition sources. The spill should be absorbed with a non-combustible, inert material such as sand or vermiculite.[1] The absorbed material must then be placed in a sealed, properly labeled container for hazardous waste disposal.

  • Fire: For fires involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[2][5] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.

    • Inhalation: Move the individual to fresh air.[5]

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[5][6]

Step-by-Step Disposal Protocol

The disposal of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride must be managed as a hazardous waste stream from the point of generation to its final disposal.[7]

Waste Segregation and Collection

Proper segregation is the first and most critical step in a compliant waste management program.

  • Designated Waste Container: All waste containing N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals can react, leading to dangerous conditions.

  • Halogenated vs. Non-Halogenated Waste: While N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride is not a halogenated compound, it is crucial to be aware of this distinction for other waste streams. Halogenated organic wastes often require specific incineration conditions.[8]

Containerization and Labeling

The integrity and clear labeling of waste containers are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[7][9]

  • Container Type: Use a robust, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[3] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste."[1][3][7] The label must also include:

    • The full chemical name: "N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride"

    • The approximate quantity of the waste.

    • The date when the first waste was added to the container (accumulation start date).

    • Relevant hazard warnings (e.g., "Toxic," "Irritant").

Storage of Chemical Waste

The temporary storage of hazardous waste in the laboratory is subject to strict regulations.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[10][11]

  • Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum time waste can be stored in a satellite accumulation area before being moved to a central storage facility.[7]

Arranging for Final Disposal

The final disposal of hazardous chemical waste must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide Information: Furnish the EHS department or contractor with all available information about the waste, including the chemical name and any known hazards.

  • Documentation: Maintain meticulous records of the amount of waste generated and the date of its transfer to the disposal facility.[1] Retain all paperwork provided by the waste disposal contractor for regulatory compliance.

Disposal Workflow for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

A Waste Generation (e.g., unused compound, contaminated materials) B Segregate Waste (Dedicated container for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride) A->B Step 1 C Properly Label Container ('Hazardous Waste', full chemical name, date) B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Schedule Pickup with EHS or Licensed Waste Contractor D->E Step 4 F Maintain Disposal Records E->F Step 5 G Final Disposal (Likely high-temperature incineration) E->G

Sources

© Copyright 2026 BenchChem. All Rights Reserved.